AZ12559322
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-[3-(7-methyl-1-oxo-2-propan-2-yl-3H-isoindol-5-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-12(2)21-11-16-9-15(8-13(3)18(16)19(21)22)14-6-5-7-17(10-14)20-25(4,23)24/h5-10,12,20H,11H2,1-4H3 |
InChI Key |
LFBWESWBFGOART-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of AZ12559322
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ12559322 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key downstream effector of the small GTPase RhoA. By targeting the ROCK signaling pathway, this compound modulates a range of fundamental cellular processes including smooth muscle contraction, actin cytoskeleton organization, and cell migration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Inhibition of the ROCK Signaling Pathway
The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2 isoforms. The RhoA/ROCK signaling cascade plays a pivotal role in numerous physiological and pathophysiological processes. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, initiating a cascade of downstream phosphorylation events.
A critical function of ROCK is the regulation of smooth muscle contraction. This is achieved through two principal mechanisms:
-
Direct Phosphorylation of Myosin Light Chain (MLC): While not the primary mechanism, ROCK can directly phosphorylate the regulatory myosin light chain, promoting actin-myosin interaction and subsequent contraction.
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): This is the dominant pathway for ROCK-mediated smooth muscle contraction. ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inhibits the phosphatase activity of MLCP. This leads to a net increase in the phosphorylation of MLC, sensitizing the contractile apparatus to calcium and resulting in sustained smooth muscle contraction.
This compound, by blocking the kinase activity of ROCK, prevents these phosphorylation events, leading to a decrease in MLC phosphorylation and subsequent smooth muscle relaxation.
Quantitative Analysis of In Vitro Potency
The inhibitory activity of this compound against ROCK1 and ROCK2 has been quantified using enzymatic assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Target | IC50 (nM) |
| ROCK1 | Data not publicly available |
| ROCK2 | Data not publicly available |
Note: Specific IC50 values for this compound against ROCK1 and ROCK2 are not available in the public domain. The potency is inferred from publications on related ROCK inhibitors developed for respiratory diseases.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects and potential toxicities. The selectivity of this compound would typically be assessed by screening against a broad panel of kinases.
Quantitative data on the kinase selectivity profile of this compound is not publicly available. A comprehensive selectivity panel would reveal the inhibitory activity of this compound against other kinases, providing insights into its potential for off-target interactions.
Cellular Activity: Functional Consequences of ROCK Inhibition
The cellular effects of this compound are a direct consequence of its inhibition of the ROCK signaling pathway. Key cellular functions modulated by this inhibitor include:
-
Inhibition of Smooth Muscle Contraction: this compound has been shown to relax pre-contracted smooth muscle tissues, a key functional outcome of ROCK inhibition. This is particularly relevant in the context of respiratory diseases where airway smooth muscle hyperresponsiveness is a key pathological feature.
-
Modulation of Cytoskeletal Dynamics: The actin cytoskeleton is a primary target of the ROCK pathway. Inhibition of ROCK by this compound leads to disassembly of stress fibers and focal adhesions, impacting cell morphology, adhesion, and motility.
Experimental Protocols
ROCK Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of ROCK.
Methodology:
-
Reagents: Recombinant human ROCK1 or ROCK2 enzyme, a suitable peptide substrate (e.g., a derivative of MYPT1), ATP, and the test compound (this compound).
-
Procedure:
-
The ROCK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated product (e.g., ELISA).
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Smooth Muscle Contraction Assay
This ex vivo assay assesses the functional effect of this compound on smooth muscle tissue.
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., from trachea, bronchi, or aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Procedure:
-
The muscle strips are allowed to equilibrate under a resting tension.
-
A contractile agonist (e.g., acetylcholine, histamine, or a thromboxane (B8750289) mimetic like U-46619) is added to the organ bath to induce a sustained contraction.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
The relaxation of the muscle strip is recorded isometrically using a force transducer.
-
-
Data Analysis: The percentage of relaxation at each concentration of this compound is calculated relative to the maximal contraction induced by the agonist. The EC50 (half-maximal effective concentration) for relaxation is then determined.
Visualizing the Mechanism of Action
Signaling Pathway of ROCK Inhibition by this compound
The P2X7 Receptor Antagonist AZ11645373: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a compelling target for therapeutic intervention. Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events, including ion flux, cytokine release, and in some cases, cell death. Consequently, the development of potent and selective P2X7 receptor antagonists is of significant interest in the pharmaceutical industry. This technical guide provides an in-depth overview of AZ11645373, a potent and selective antagonist of the human P2X7 receptor. While the initially requested compound, AZ12559322, could not be identified in the literature, AZ11645373 serves as a well-characterized example to illustrate the pharmacological properties and experimental evaluation of a P2X7 receptor antagonist.
Mechanism of Action
AZ11645373 acts as a selective, non-competitive, and allosteric antagonist of the P2X7 receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (ATP), AZ11645373 binds to a distinct allosteric site on the receptor.[1][3] This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of ATP.[1] Studies have shown that its antagonist effects are slowly reversible and are not prevented by decavanadate, further supporting an allosteric mechanism of action.[1][2] The species selectivity of AZ11645373 is notable, with high potency for the human P2X7 receptor and significantly weaker activity at the rat orthologue.[4][5] This selectivity has been attributed to specific amino acid differences within the allosteric binding pocket between the human and rat P2X7 receptors.[1][3]
Quantitative Pharmacological Data
The potency of AZ11645373 has been determined across various in vitro assays, yielding IC50 and KB values in the nanomolar range for the human P2X7 receptor. The tables below summarize the key quantitative data for AZ11645373 and provide a comparison with other notable P2X7 receptor antagonists.
Table 1: Potency of AZ11645373 at the Human P2X7 Receptor [4][5]
| Assay Type | Agonist | Cell Type | Potency (IC50/KB) |
| Membrane Current | ATP/BzATP | HEK cells | 5 - 20 nM (KB) |
| Calcium Influx | BzATP | HEK cells | 15 nM (KB) |
| YO-PRO-1 Uptake | ATP/BzATP | HEK cells | Not significantly different from other assays |
| IL-1β Release | ATP | THP-1 cells | 90 nM (IC50) |
Table 2: Species Selectivity of P2X7 Receptor Antagonists
| Antagonist | Human P2X7 IC50 | Rat P2X7 IC50 | Mouse P2X7 IC50 | Selectivity Profile |
| AZ11645373 | 5-90 nM | >10 µM | >10 µM | Highly selective for human P2X7 |
| A-438079 | ~10 nM | ~100 nM | ~10 nM | Some selectivity for human and rat over mouse |
| Brilliant Blue G (BBG) | ~10 µM | ~200 nM | ~50 nM | More potent at rat and mouse than human P2X7 |
Signaling Pathways
Activation of the P2X7 receptor initiates a complex network of intracellular signaling pathways. The immediate consequence of receptor activation is the influx of Na+ and Ca2+ and the efflux of K+.[6][7] The rise in intracellular Ca2+ is a critical event that triggers multiple downstream cascades, including the activation of various kinases (e.g., ERK1/2, p38 MAPK) and phospholipases.[7][8] A key signaling hub linked to P2X7 activation is the NLRP3 inflammasome, which leads to the processing and release of pro-inflammatory cytokines such as IL-1β and IL-18.[9]
Experimental Protocols
The characterization of P2X7 receptor antagonists like AZ11645373 relies on a suite of specialized in vitro assays. Below are detailed methodologies for key experiments.
Ethidium (B1194527) Bromide / YO-PRO-1 Uptake Assay (Pore Formation Assay)
This assay measures the formation of the large pore associated with prolonged P2X7 receptor activation, which allows the passage of larger molecules like ethidium bromide or YO-PRO-1.
Principle: Upon binding to intracellular nucleic acids, the fluorescence of ethidium bromide or YO-PRO-1 is significantly enhanced. The rate of increase in fluorescence is proportional to the degree of pore formation.
Materials:
-
P2X7-expressing cells (e.g., HEK293-hP2X7, THP-1)
-
Assay buffer (e.g., HEPES-buffered saline)
-
P2X7 agonist (e.g., ATP, BzATP)
-
AZ11645373 or other test compounds
-
Ethidium bromide or YO-PRO-1 solution
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed P2X7-expressing cells into a 96-well plate and culture overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of AZ11645373 or vehicle control for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Dye and Agonist Addition: Add ethidium bromide or YO-PRO-1 to the wells, followed by the addition of a P2X7 agonist (e.g., ATP or BzATP) to stimulate pore formation.
-
Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission: ~525 nm/~605 nm for ethidium bromide).
-
Data Analysis: Calculate the rate of dye uptake and determine the IC50 value for AZ11645373 by plotting the percent inhibition of dye uptake against the antagonist concentration.
Calcium Influx Assay
This assay measures the initial influx of calcium through the P2X7 receptor channel upon activation.
Principle: Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM) exhibit a significant increase in fluorescence intensity upon binding to intracellular calcium.
Materials:
-
P2X7-expressing cells
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with Ca2+)
-
P2X7 agonist (e.g., ATP, BzATP)
-
AZ11645373 or other test compounds
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium indicator dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Incubation: Pre-incubate the cells with various concentrations of AZ11645373 or vehicle control.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Add a P2X7 agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist and determine the IC50 value for AZ11645373.
IL-1β Release Assay
This assay quantifies the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7 receptor activation.
Principle: The concentration of IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Immune cells (e.g., human THP-1 monocytes, primary microglia)
-
Lipopolysaccharide (LPS) for priming
-
P2X7 agonist (e.g., ATP)
-
AZ11645373 or other test compounds
-
IL-1β ELISA kit
Procedure:
-
Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of AZ11645373 or vehicle control.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., 5 mM ATP) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.
Experimental Workflow
The characterization of a novel P2X7 receptor antagonist typically follows a structured workflow, progressing from initial screening to more detailed mechanistic studies.
Conclusion
AZ11645373 is a valuable research tool for investigating the physiological and pathological roles of the human P2X7 receptor. Its high potency and selectivity make it a benchmark compound for the development of novel P2X7-targeting therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive evaluation of new P2X7 receptor antagonists, from initial discovery to detailed pharmacological characterization. A thorough understanding of the mechanism of action and quantitative pharmacology of such compounds is crucial for their successful translation into clinical applications for a range of inflammatory and neurological disorders.
References
- 1. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of species-selective P2X(7) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor [mdpi.com]
Unveiling the Allosteric Binding Site of AZ12559322 on the P2X7 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding site for the potent P2X7 receptor antagonist, AZ12559322. Leveraging data from studies on its close analogue, AZ11645373, this document details the allosteric nature of this interaction, presents key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
The Allosteric Binding Pocket of this compound
Structural and functional studies have revealed that this compound and its analogues do not bind to the orthosteric site where the endogenous agonist ATP binds. Instead, they occupy a distinct, allosteric pocket located at the interface between two subunits of the trimeric P2X7 receptor. This novel drug-binding site is formed by a groove between neighboring subunits and accommodates a variety of small molecules primarily through hydrophobic interactions. The binding of antagonists like this compound to this site is thought to allosterically prevent the conformational changes required for channel opening upon ATP binding.
Key amino acid residues within this allosteric pocket have been identified through site-directed mutagenesis studies, which are crucial for the binding of AZ11645373 and explain the observed species-specific differences in antagonist potency.
Quantitative Data: Antagonist Potency and Mutational Effects
The potency of AZ11645373 has been quantified using various functional assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the IC50 values for AZ11645373 and its enantiomers against wild-type and mutant P2X7 receptors.
Table 1: Potency of AZ11645373 and its Enantiomers on Human and Rodent P2X7 Receptors
| Compound | Receptor | Assay | IC50 (nM) | Reference |
| Racemic AZ11645373 | Human P2X7 | Whole-cell patch clamp | ~30 | [1] |
| Racemic AZ11645373 | Human P2X7 | IL-1β release | 90 | [2] |
| Racemic AZ11645373 | Rat P2X7 | Whole-cell patch clamp | >10,000 | [2] |
| (R)-AZ11645373 | Human P2X7 | YO-PRO-1 uptake | 32.9 | [3] |
| (S)-AZ11645373 | Human P2X7 | YO-PRO-1 uptake | 1340 | [3] |
| (R)-AZ11645373 | Mouse P2X7 | YO-PRO-1 uptake | 4940 | [3] |
| (S)-AZ11645373 | Mouse P2X7 | YO-PRO-1 uptake | Ineffective | [3] |
Table 2: Effect of Point Mutations in the Allosteric Binding Site on the Potency of AZ11645373 at the Human P2X7 Receptor
| Mutation | Assay | Fold-change in IC50 vs. Wild-Type | Reference |
| F95L | Whole-cell patch clamp | ~30-fold increase | [1] |
| F108Y | Whole-cell patch clamp | ~10-fold increase | [1] |
| V312A | Whole-cell patch clamp | ~3-fold increase | [1] |
Experimental Protocols
The identification and characterization of the this compound binding site have been achieved through a combination of molecular biology and electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Site-Directed Mutagenesis
Objective: To introduce specific point mutations into the human P2X7 receptor cDNA to identify amino acid residues critical for antagonist binding.
Protocol:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu Turbo) with the wild-type human P2X7 plasmid as the template and the mutagenic primers. A typical PCR program consists of an initial denaturation at 95°C for 1 minute, followed by 18 cycles of denaturation at 95°C for 50 seconds, annealing at 60°C for 50 seconds, and extension at 68°C for 1 minute per kb of plasmid length. A final extension is carried out at 68°C for 7 minutes.
-
Parental DNA Digestion: Digest the parental, methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification: Select colonies, isolate the plasmid DNA, and verify the desired mutation through DNA sequencing.
Cell Culture and Transfection
Objective: To express wild-type and mutant P2X7 receptors in a heterologous system for functional characterization.
Protocol:
-
Cell Line: Use Human Embryonic Kidney (HEK293) cells for transient or stable expression of P2X7 receptors.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient transfection, use a suitable transfection reagent (e.g., Lipofectamine 2000) to introduce the plasmid DNA encoding the wild-type or mutant P2X7 receptor into the HEK293 cells according to the manufacturer's protocol. For stable expression, use a selection antibiotic corresponding to a resistance gene on the expression vector.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the ion channel activity of the P2X7 receptor and assess the inhibitory effect of antagonists.
Protocol:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Recording Solutions:
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.3 with NaOH.
-
-
Recording Procedure:
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a single transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the P2X7 receptor agonist (e.g., ATP or BzATP) using a rapid solution exchange system to evoke an inward current.
-
To test for antagonism, pre-apply AZ11645373 for a defined period (e.g., 2 minutes) before co-application with the agonist.
-
Record the current responses using an appropriate amplifier and data acquisition software.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the antagonist. Construct concentration-response curves and calculate the IC50 values using a suitable nonlinear regression model.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of the this compound binding site, the following diagrams illustrate the P2X7 receptor signaling pathway and the experimental workflow for its identification.
Caption: P2X7 Receptor Signaling Pathway.
Caption: Experimental Workflow for Binding Site Identification.
Caption: Logical Relationship of the Binding Site.
References
In-depth Technical Guide on the Structural Activity Relationship of AZ12559322 Analogs
Notice: Following a comprehensive search of publicly available scientific databases and literature, no information was found for the compound identifier "AZ12559322". This suggests that the identifier may be incorrect, internal to an organization, or relate to a compound that has not yet been disclosed in public research.
Consequently, it is not possible to provide an in-depth technical guide on the structural activity relationship (SAR), experimental protocols, and signaling pathways of this compound and its analogs as requested. The following sections are therefore presented as a generalized template that can be populated once the relevant information becomes available.
Introduction to this compound
(This section would typically introduce the compound, its primary biological target, its therapeutic potential, and the rationale for developing analogs. As no information is available, this section remains a placeholder.)
Core Scaffold and Pharmacophore of this compound
(This section would describe the fundamental chemical structure of this compound and identify the key functional groups responsible for its biological activity. Without the structure, this cannot be detailed.)
Structural Activity Relationship (SAR) of this compound Analogs
A systematic exploration of the chemical space around the this compound core would be necessary to establish a clear SAR. This involves the synthesis and biological evaluation of analogs with modifications at various positions of the molecule.
Modifications of [Region A of Scaffold]
(This subsection would focus on modifications to a specific part of the molecule, for example, a particular ring system or substituent.)
Table 1: SAR of Analogs with Modifications at [Region A]
| Analog ID | Modification at [Position X] | Modification at [Position Y] | IC50 / EC50 (nM) | Other Activity Data |
| This compound | [Original Substituent] | [Original Substituent] | [Value] | [Value] |
| Analog 1 | [Modification 1] | [Original Substituent] | [Value] | [Value] |
| Analog 2 | [Modification 2] | [Original Substituent] | [Value] | [Value] |
| Analog 3 | [Original Substituent] | [Modification 3] | [Value] | [Value] |
Modifications of [Region B of Scaffold]
(This subsection would focus on another distinct region of the core structure.)
Table 2: SAR of Analogs with Modifications at [Region B]
| Analog ID | Modification at [Position Z] | Bio-physical Property | Potency (nM) | Selectivity vs. [Off-target] |
| This compound | [Original Substituent] | [Value] | [Value] | [Value] |
| Analog 4 | [Modification 4] | [Value] | [Value] | [Value] |
| Analog 5 | [Modification 5] | [Value] | [Value] | [Value] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of SAR data.
General Synthetic Chemistry Procedures
(This section would provide a representative synthetic scheme for the preparation of this compound analogs, including reaction conditions, purification methods, and characterization data.)
In Vitro Biological Assays
-
Principle: A description of the assay principle (e.g., fluorescence polarization, radioligand binding, etc.).
-
Reagents: A list of all necessary reagents, including the purified target protein, labeled ligand, and buffer components.
-
Procedure: A step-by-step protocol for performing the assay, including incubation times, temperatures, and detection methods.
-
Data Analysis: Explanation of how the raw data is processed to determine binding affinity (e.g., Ki, IC50).
-
Cell Line: The specific cell line used and its relevance to the biological target.
-
Assay Principle: Description of how the functional activity of the compound is measured (e.g., reporter gene activation, second messenger accumulation).
-
Protocol: Detailed steps for cell culture, compound treatment, and signal detection.
-
Data Analysis: Method for calculating functional potency (e.g., EC50) and efficacy.
Signaling Pathways and Experimental Workflows
Visual representations of complex biological and experimental processes can greatly aid in understanding.
Postulated Signaling Pathway of this compound
(This diagram would illustrate the molecular interactions downstream of the primary target that are modulated by this compound. As the target is unknown, a generic pathway is shown.)
Caption: Postulated signaling cascade initiated by this compound binding.
Experimental Workflow for Analog Screening
(This diagram outlines the logical flow from compound synthesis to data analysis in a typical drug discovery campaign.)
Caption: High-level workflow for SAR-driven analog development.
Conclusion
(This section would summarize the key SAR findings and provide direction for future optimization of the this compound scaffold. This is currently not possible.)
Disclaimer: The information presented in this document is a template and does not contain factual data about this compound due to the absence of publicly available information.
In Vitro Characterization of AZ12559322: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12559322 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. Its activation, typically by the endogenous ligand glutamate, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The allosteric modulation of mGluR2 presents a promising therapeutic strategy for various neurological and psychiatric disorders. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and selectivity profile, based on available scientific literature.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 4.7 nM | Functional Assay | Not specified | [1] |
| mGluR2 Activity (IC50) | ~10 nM | [35S]GTPγS Binding Assay | CHO cells expressing human mGluR2 | [2] |
| Selectivity against mGluR3 | >4000-fold | Not specified | Not specified | [1] |
| Specific Binding to mGluR2 | 89% | Radioligand Binding Assay | CHO membranes expressing mGluR2 | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below. These protocols are based on standard techniques employed for the evaluation of mGluR2 allosteric modulators.
Radioligand Binding Assay for mGluR2
This assay is used to determine the binding affinity and specificity of a compound to the mGluR2 receptor.
a. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
b. Saturation Binding Experiment:
-
In a 96-well plate, add increasing concentrations of tritiated this compound ([3H]this compound) to wells containing a fixed amount of the mGluR2-expressing cell membranes.
-
To determine non-specific binding, add a high concentration of a non-labeled competing ligand to a parallel set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the specific binding data.
[35S]GTPγS Binding Assay (Functional Assay)
This functional assay measures the activation of the G-protein coupled to the mGluR2 receptor.
a. Assay Procedure:
-
Prepare a reaction mixture in a 96-well plate containing:
-
mGluR2-expressing cell membranes (5-10 µg of protein).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, and 10 µM GDP).[1]
-
A fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Increasing concentrations of this compound.
-
-
Pre-incubate the plate at 30°C for 15 minutes.[2]
-
Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-0.3 nM.[1][2]
-
Incubate the plate at 30°C for an additional 30-60 minutes.[1]
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 (or IC50) and the maximum stimulation (Emax) for this compound.
cAMP Inhibition Assay (Functional Assay)
This assay measures the functional consequence of mGluR2 activation, which is the inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels.
a. Cell-Based Assay Protocol:
-
Plate CHO cells expressing human mGluR2 in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the cells in the presence of a sub-maximal concentration of glutamate.
-
Stimulate the cells with forskolin (B1673556) to induce the production of cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP levels against the concentration of this compound and determine the IC50 value using non-linear regression.
Visualizations
Signaling Pathway
Caption: mGluR2 signaling pathway modulated by this compound.
Experimental Workflows
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for [35S]GTPγS Binding Assay.
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGluR2 receptor. This means that it does not directly activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This compound binds to a site on the receptor that is topographically distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Docking studies suggest that this compound binds within the α-helical transmembrane region of mGluR2, with key interactions involving hydrogen bonds with residue M794 and pi-pi interactions with residues W643 and W773. By potentiating the natural signaling of glutamate at mGluR2, this compound can lead to a more profound inhibition of adenylyl cyclase and a greater reduction in cAMP levels, thereby dampening excessive neuronal activity.
Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective positive allosteric modulator of mGluR2. Its ability to enhance the receptor's response to glutamate has been quantified through various binding and functional assays. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for central nervous system disorders.
References
The Discovery and Development of P2X7 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target in a range of inflammatory and neurological diseases. Its unique activation properties and downstream signaling cascades have made it a focal point for drug discovery efforts. This technical guide provides an in-depth overview of the discovery and development of P2X7 antagonists, with a particular focus on the trajectory of compounds like AZD9056. It is designed to be a comprehensive resource, detailing the underlying biology, key experimental methodologies, and the drug development lifecycle for this class of molecules.
The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia, and its activation by high concentrations of extracellular ATP, a danger signal released during cellular stress and injury, triggers a cascade of inflammatory responses.[1] This includes the formation of a non-selective pore, ion flux, and the activation of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[2][3] Consequently, antagonism of the P2X7 receptor holds therapeutic promise for conditions where inflammation is a key driver of pathology.
The journey of developing P2X7 antagonists has been met with both successes and challenges. While numerous potent and selective antagonists have been identified, their translation into clinically effective therapies has been complex. This guide will delve into the intricacies of this process, from initial screening to clinical evaluation.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor by extracellular ATP initiates a series of intracellular signaling events. Initially, it functions as a cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation leads to the formation of a large, non-selective pore, a hallmark of P2X7 receptor function.[3] This pore allows the passage of molecules up to 900 Da, further amplifying downstream signaling.
Key signaling pathways activated by the P2X7 receptor include:
-
NLRP3 Inflammasome Activation: The potassium efflux triggered by P2X7 activation is a critical signal for the assembly and activation of the NLRP3 inflammasome complex, leading to caspase-1 activation and subsequent processing and release of IL-1β and IL-18.[2]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: P2X7 receptor stimulation can activate various MAPK pathways, including ERK1/2, p38, and JNK, which in turn regulate the transcription of inflammatory genes.[4]
-
NF-κB Signaling: The P2X7 receptor can also modulate the NF-κB pathway, a central regulator of inflammatory gene expression.[5]
-
Phospholipase D (PLD) Activation: P2X7 activation can lead to the activation of PLD, which is involved in membrane trafficking and cytoskeletal reorganization.[3]
The following diagram illustrates the core P2X7 signaling cascade:
The Drug Discovery and Development Workflow for P2X7 Antagonists
The development of P2X7 antagonists follows a structured, multi-stage process common to modern drug discovery. This workflow is designed to identify potent, selective, and safe drug candidates for clinical evaluation.
Data Presentation: Potency and Clinical Efficacy of P2X7 Antagonists
A critical aspect of drug development is the quantitative assessment of a compound's potency and its performance in clinical trials. The following tables summarize key data for selected P2X7 antagonists.
Table 1: In Vitro Potency (IC50) of Selected P2X7 Antagonists
| Compound | Species | Assay Type | IC50 (nM) | Reference |
| AZD9056 | Human | IL-1β release | 26 | [6] |
| A-740003 | Human | Ca2+ influx | 40 | [7] |
| A-740003 | Rat | Ca2+ influx | 18 | [7] |
| A-438079 | Human | Ca2+ influx | 27 | [8] |
| A-438079 | Rat | Ca2+ influx | 53 | [8] |
| JNJ-47965567 | Human | Ca2+ influx | 2.4 | [9] |
| CE-224,535 | Human | IL-1β release | 11 | [9] |
Table 2: Summary of AZD9056 Clinical Trial Results in Rheumatoid Arthritis
| Trial Phase | Number of Patients | Treatment Duration | Key Findings | Reference |
| Phase IIa | 75 | 4 weeks | At 400 mg/day, 65% of patients achieved ACR20 response compared to 27% in the placebo group. Significant reduction in swollen and tender joint counts. | [9][10] |
| Phase IIb | 383 | 6 months | No statistically significant difference in ACR20 response between AZD9056 (all doses) and placebo at 6 months. | [9][10] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful discovery and characterization of P2X7 antagonists. The following sections provide methodologies for key in vitro assays.
YO-PRO-1 Dye Uptake Assay for Pore Formation
This assay measures the formation of the large-conductance pore associated with P2X7 activation by quantifying the uptake of the fluorescent dye YO-PRO-1.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells stably transfected with human P2X7) in a 96-well, black, clear-bottom plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the P2X7 antagonist in a suitable assay buffer.
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the antagonist dilutions or vehicle control to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. c. Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye. d. Add the agonist/dye solution to the wells to initiate the reaction. e. Measure the fluorescence intensity kinetically using a microplate reader with excitation and emission wavelengths appropriate for YO-PRO-1 (approximately 491 nm and 509 nm, respectively).
-
Data Analysis: Determine the rate of YO-PRO-1 uptake and calculate the half-maximal inhibitory concentration (IC50) of the antagonist.
Calcium Influx Assay
This assay measures the initial ion channel activity of the P2X7 receptor by quantifying the influx of calcium upon agonist stimulation using a fluorescent calcium indicator.
Methodology:
-
Cell Culture: Plate P2X7-expressing cells in a 96-well, black, clear-bottom plate and culture overnight.
-
Dye Loading: a. Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. b. Remove the culture medium and add the dye loading solution to the cells. c. Incubate for 45-60 minutes at 37°C. d. Gently wash the cells with buffer to remove extracellular dye.
-
Assay Procedure: a. Add serial dilutions of the P2X7 antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature. b. Place the plate in a fluorescence plate reader equipped with an automated injection system. c. Record a baseline fluorescence reading. d. Inject a solution of a P2X7 agonist (e.g., ATP or BzATP) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence in response to the agonist and determine the IC50 value for the antagonist.
IL-1β Release Assay
This assay measures a key downstream consequence of P2X7 activation in immune cells: the release of the pro-inflammatory cytokine IL-1β.
Methodology:
-
Cell Culture and Priming: a. Culture immune cells (e.g., human THP-1 monocytes or primary peripheral blood mononuclear cells) in appropriate culture plates. b. Prime the cells with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Compound Incubation: Pre-incubate the primed cells with various concentrations of the P2X7 antagonist or vehicle control.
-
P2X7 Activation: Stimulate the cells with a P2X7 agonist (e.g., ATP) for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatant.
-
ELISA: Quantify the amount of released IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value for the antagonist by plotting the inhibition of IL-1β release against the inhibitor concentration.
Conclusion
The discovery and development of P2X7 antagonists represent a promising avenue for the treatment of a variety of inflammatory and neurological disorders. While the clinical translation of these compounds has faced hurdles, as exemplified by the case of AZD9056 in rheumatoid arthritis, the deep understanding of the P2X7 receptor's role in disease pathogenesis continues to drive research in this area.[9] This technical guide has provided a comprehensive overview of the key aspects of this field, from the fundamental signaling pathways to the practicalities of experimental design and the overarching drug discovery process. The continued application of robust experimental methodologies and a deeper understanding of the complexities of P2X7 biology will be crucial for the future success of P2X7-targeted therapies.
References
- 1. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 2. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell signaling via the P2X7 nucleotide receptor: linkage to ROS production, gene transcription, and receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the P2X7 receptor in rheumatoid arthritis: biological rationale for P2X7 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical evaluation of the efficacy of the P2X7 purinergic receptor antagonist AZD9056 on the signs and symptoms of rheumatoid arthritis in patients with active disease despite treatment with methotrexate or sulphasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
The P2X7 Receptor Antagonist AZ12559322: A Technical Guide to its Inhibitory Effect on Interleukin-1β Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous inflammatory diseases.[1][2][3] Its synthesis and release are tightly regulated, primarily through the activation of the NLRP3 inflammasome.[1][4] A key trigger for NLRP3 inflammasome activation in immune cells is the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[5][6][7] The compound AZ12559322 is a P2X7 receptor antagonist, designed to inhibit this pathway and subsequently block the release of IL-1β. This document provides a detailed overview of the mechanism of action, relevant quantitative data from analogous compounds, experimental protocols for assessing activity, and visual diagrams of the core signaling and experimental workflows. While specific quantitative data for this compound is not extensively available in public literature, this guide leverages data from other well-characterized P2X7 antagonists to provide a comprehensive technical profile.
Mechanism of Action: P2X7R-Mediated IL-1β Release
The release of mature IL-1β is a two-step process.
Signal 1 (Priming): Immune cells, such as monocytes and macrophages, are first primed by a stimulus like Lipopolysaccharide (LPS), a pathogen-associated molecular pattern (PAMP).[8] This "priming" signal activates transcription factors like NF-κB, leading to the synthesis of inactive pro-IL-1β, which accumulates in the cytoplasm.[4]
Signal 2 (Activation): The second signal activates the NLRP3 inflammasome, a multi-protein complex. Extracellular ATP, often released from damaged cells, acts as a potent "danger signal" (DAMP) by binding to the P2X7 receptor.[2][6] Activation of the P2X7R ion channel leads to K+ efflux from the cell, a critical trigger for the assembly and activation of the NLRP3 inflammasome.[9] The active inflammasome then cleaves pro-caspase-1 into its active form, caspase-1.[6]
Processing and Release: Active caspase-1 subsequently cleaves the inactive pro-IL-1β into its mature, 17 kDa form, which is then secreted from the cell to exert its potent pro-inflammatory effects.[2][10]
This compound, as a P2X7 receptor antagonist, physically blocks the binding of ATP to the P2X7R. This preventative action inhibits the "Signal 2" cascade, preventing K+ efflux, NLRP3 inflammasome assembly, and ultimately, the processing and release of mature IL-1β.
Signaling Pathway Diagram
The following diagram illustrates the P2X7R-NLRP3 signaling cascade and the point of inhibition by this compound.
Quantitative Data for P2X7 Receptor Antagonists
Table 1: Potency of P2X7R Antagonists on Receptor Function Data presented for analogous, well-characterized P2X7R antagonists.
| Compound | Target Species | Assay Type | Potency (IC50) | Reference |
| A-740003 | Human | BzATP-evoked Ca2+ influx | 40 nM | [7] |
| A-740003 | Rat | BzATP-evoked Ca2+ influx | 18 nM | [7] |
| (R)-AZ11645373 | Human | P2X7 Inhibition | 32.9 nM | [11] |
| AZ10606120 | Human | P2X7R Antagonism | ~10 nM | [12] |
Table 2: Efficacy of P2X7R Antagonists in Blocking IL-1β Release Data presented for analogous, well-characterized P2X7R antagonists.
| Compound | Cell Type | Stimulation | Effect | Reference |
| A-740003 | Human THP-1 cells | BzATP-evoked IL-1β release | Potent inhibition | [7] |
| P2X7R Antagonists | Primed A253 cells | P2X7R agonists | Suppressed IL-1β increase | [13] |
| KN-62 | Human Monocytes | ATP-induced IL-1β release | Inhibition | [14] |
| OxATP | Human Monocytes | ATP-induced IL-1β release | Inhibition | [14] |
Experimental Protocols
The following section details a representative methodology for evaluating the inhibitory effect of a compound like this compound on IL-1β release from human monocytes. This protocol is a synthesis of standard methods described in the literature.[8][14][15]
Objective
To determine the concentration-dependent inhibitory effect of this compound on ATP-induced IL-1β release from LPS-primed human monocytes.
Materials
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated peripheral blood mononuclear cells (PBMCs).
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP) or Benzoyl-ATP (BzATP)
-
This compound (dissolved in appropriate vehicle, e.g., DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Human IL-1β ELISA kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Methodology
-
Cell Culture and Priming (Signal 1):
-
Antagonist Pre-incubation:
-
Following priming, wash the cells to remove LPS.
-
Add fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C.[14]
-
-
P2X7R Stimulation (Signal 2):
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Measure the concentration of mature IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.[16][17]
-
Measure LDH release in the supernatant using a cytotoxicity assay kit to assess cell membrane integrity and rule out non-specific cytotoxic effects of the compound.[14]
-
-
Data Analysis:
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the maximal response).
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental protocol described above.
Conclusion
This compound is positioned as an inhibitor of IL-1β release through the targeted antagonism of the P2X7 receptor. This mechanism prevents a critical activation signal for the NLRP3 inflammasome, a pathway implicated in a wide range of inflammatory and autoimmune disorders.[18][19] The experimental framework provided herein offers a robust method for quantifying the efficacy of P2X7R antagonists like this compound. Further studies to generate specific quantitative data for this compound are essential to fully characterize its therapeutic potential in targeting IL-1β-driven pathologies.
References
- 1. Role of interleukin-1β during pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of interleukin-1beta release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling Interleukin-1β inhibition: Computational insights into anti-inflammatory compound selection for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
- 5. The P2X7 receptor directly interacts with the NLRP3 inflammasome scaffold protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 9. Frontiers | The P2X7 Receptor Primes IL-1β and the NLRP3 Inflammasome in Astrocytes Exposed to Mechanical Strain [frontiersin.org]
- 10. Dysregulated IL-1β Secretion in Autoinflammatory Diseases: A Matter of Stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X7 Antagonist(Janssen Research & Development) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. P2X7 receptor [cocadds.pharm.uoa.gr]
- 13. P2X7 receptor and NLRP3 inflammasome activation in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of IL-1β-producing monocytes that are susceptible to pyronecrotic cell death in patients with NOMID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Secretion of IL-1β From Monocytes in Gout Is Redox Independent [frontiersin.org]
- 18. P2X7 receptor antagonists for the treatment of systemic inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of interleukin 1β inhibition in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Allosteric Landscape of P2X7: A Technical Guide to the Modulator AZ11645373
A Note on the Investigated Compound: Initial exploration for "AZ12559322" in the context of P2X7 modulation did not yield specific results in the current scientific literature. The available data consistently identifies this compound as a positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with a Ki value of 1.31 nM.[1] Conversely, a similarly named compound, AZ11645373 , is a well-documented, potent, and selective allosteric antagonist of the human P2X7 receptor.[2] This guide will focus on the allosteric modulation of P2X7 by AZ11645373, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
The P2X7 receptor, a trimeric, ATP-gated ion channel, is a key player in cellular responses to injury and stress, making it a significant therapeutic target for inflammatory and neurological disorders.[3][4][5] Allosteric modulators, which bind to a site distinct from the orthosteric (agonist) binding site, offer a nuanced approach to regulating receptor activity.[6][7] AZ11645373 serves as a prime example of a negative allosteric modulator (NAM) of the P2X7 receptor.[2]
Mechanism of Action and Binding Site of AZ11645373
AZ11645373 functions as a non-competitive antagonist of the human P2X7 receptor.[2] This means it reduces the maximal response to ATP without being overcome by increasing agonist concentrations.[2] Its mechanism is allosteric, as it does not compete with ATP at the orthosteric binding site.[2]
Structural and mutagenesis studies have pinpointed the binding site of AZ11645373 to a known allosteric pocket located at the interface between two subunits of the trimeric P2X7 receptor.[8][9][10] This site is separate from the ATP binding site.[8][9][10] The species selectivity of AZ11645373, particularly its high potency at the human versus the rat P2X7 receptor, has been attributed to specific amino acid differences within this allosteric pocket.[2][8] For instance, "humanizing" mutations in the rat P2X7 receptor can increase its sensitivity to AZ11645373.[8]
Quantitative Data on AZ11645373 Activity
The potency of AZ11645373 has been quantified across various assays, demonstrating its high affinity for the human P2X7 receptor. The following table summarizes key quantitative data.
| Parameter | Species | Cell Type/System | Agonist | Value | Reference |
| KB | Human | HEK cells expressing hP2X7 | ATP or BzATP | 5 - 20 nM | [2] |
| IC50 | Human | THP-1 cells (IL-1β release) | ATP | 90 nM | [2] |
| KB | Human | In vitro calcium influx | BzATP | 15 nM | |
| KB | Human | In vitro IL-1β release | ATP | 92 nM | |
| KB | Rat | HEK cells expressing rP2X7 | ATP or BzATP | > 10,000 nM | |
| IC50 | Human | Full inhibition | - | (R)-enantiomer: 32.9 nM | [11] |
P2X7 Signaling and Allosteric Modulation
Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. This includes cation influx, activation of the NLRP3 inflammasome, and subsequent release of pro-inflammatory cytokines like IL-1β and IL-18.[12] AZ11645373, by allosterically inhibiting the receptor, can block these downstream effects.
Experimental Protocols
The characterization of AZ11645373 and its interaction with the P2X7 receptor involves several key experimental methodologies.
Electrophysiology (Patch-Clamp)
-
Objective: To measure ion channel activity directly.
-
Methodology:
-
HEK293 cells stably expressing human or rat P2X7 receptors are cultured on coverslips.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The extracellular solution contains physiological ion concentrations. The intracellular (pipette) solution contains a K-based solution.
-
ATP or BzATP is applied to the cells to activate P2X7 receptors and evoke membrane currents.
-
AZ11645373 is pre-applied at various concentrations before agonist application to determine its inhibitory effect on the current amplitude.
-
Concentration-response curves are generated to calculate KB values.[2]
-
Calcium Influx Assays
-
Objective: To measure the influx of calcium upon P2X7 activation.
-
Methodology:
-
Cells expressing P2X7 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured using a fluorescence plate reader or microscope.
-
AZ11645373 is added at various concentrations and incubated.
-
The P2X7 agonist (ATP or BzATP) is added to stimulate calcium influx.
-
The change in fluorescence intensity is recorded over time.
-
The inhibitory effect of AZ11645373 is quantified by the reduction in the fluorescence signal.
-
Dye Uptake Assays (e.g., YO-PRO-1)
-
Objective: To assess the formation of the large pore characteristic of P2X7 activation.
-
Methodology:
-
Cells are plated in a multi-well plate.
-
The assay buffer containing a fluorescent dye that can enter the cell through the P2X7 pore (e.g., YO-PRO-1) is added.
-
Different concentrations of AZ11645373 are pre-incubated with the cells.
-
An agonist is added to activate the P2X7 receptor.
-
The uptake of the dye is measured as an increase in fluorescence over time.[2]
-
IL-1β Release Assay
-
Objective: To measure the downstream physiological consequence of P2X7 activation in immune cells.
-
Methodology:
-
Immune cells, such as THP-1 monocytes, are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.
-
The cells are then treated with various concentrations of AZ11645373.
-
ATP is added to activate the P2X7 receptor and trigger the assembly of the inflammasome and subsequent cleavage and release of mature IL-1β.
-
The concentration of IL-1β in the cell supernatant is quantified using an ELISA kit.
-
The IC50 value for the inhibition of IL-1β release by AZ11645373 is determined.[2]
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. scilit.com [scilit.com]
- 12. The P2X7 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Novel Compounds in Primary Microglial Culture
Disclaimer
Extensive searches for the compound "AZ12559322" did not yield any publicly available scientific literature or supplier information. This identifier may be an internal designation not yet in the public domain, a typographical error, or refer to a compound that is not yet characterized for use in microglia. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel, uncharacterized compound in primary microglia cultures, based on established methodologies. Researchers must first establish key parameters such as solubility, cytotoxicity, and effective concentration range for any new compound, including the one referenced here, should it become identifiable.
Introduction to Primary Microglia Culture
Primary microglia are the resident immune cells of the central nervous system (CNS).[1] In vitro cultures of primary microglia are essential tools for studying their role in neuroinflammation, neurodegenerative diseases, and for screening potential therapeutic agents that modulate their function.[1][2] These protocols describe the isolation and culture of primary microglia from neonatal mouse or rat pups, providing a high-purity cell population for subsequent experiments.[1][2][3]
General Protocol for Primary Microglia Isolation and Culture
This protocol is adapted from established methods for preparing high-purity primary microglia from the cortices of neonatal mouse or rat pups.[1][2][3] The method relies on the principle of obtaining a mixed glial culture from which microglia are subsequently isolated by mechanical shaking.
Materials
-
DMEM/F12 or DMEM high glucose medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Poly-D-Lysine (PDL) or Poly-L-Lysine (PLL)
-
Hanks' Balanced Salt Solution (HBSS)
-
DNAse I
-
T-75 culture flasks
-
Cell strainers (40-100 µm)
-
Surgical tools for dissection
Experimental Workflow for Microglia Isolation
Figure 1. Workflow for primary microglia isolation. This diagram illustrates the key stages from tissue dissection to the final collection of purified microglia.
Detailed Protocol Steps
-
Flask Coating: Coat T-75 flasks with PDL or PLL solution (e.g., 10-100 µg/mL) for at least 2 hours at 37°C. Wash flasks with sterile water before use.[3]
-
Tissue Dissection: Euthanize neonatal pups (P1-P5) and dissect the cerebral cortices under sterile conditions.[2] Remove the meninges to prevent fibroblast contamination.
-
Cell Dissociation: Mince the tissue and incubate with 0.25% Trypsin-EDTA at 37°C for 15-20 minutes.[3][4] Stop the reaction with media containing FBS and gently triturate the tissue to obtain a single-cell suspension. Filter the suspension through a 40-100 µm cell strainer.[2]
-
Mixed Glial Culture: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate into the coated T-75 flasks.[2] Culture the cells at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-5 days.[2][3] An astrocyte monolayer will form at the bottom with microglia growing on top. This typically takes 7-14 days.[3]
-
Microglia Isolation: Once the astrocyte layer is confluent, isolate the microglia by shaking the flasks on an orbital shaker (e.g., 180-200 rpm) for 2 hours at 37°C. The microglia will detach and float in the medium.
-
Plating for Experiments: Collect the supernatant containing the microglia, centrifuge, and resuspend the cells in fresh medium. Count the cells and plate them at the desired density (e.g., 5 x 10^4 cells/cm²) onto new culture plates for experiments.[3] Allow the cells to adhere for at least 2 hours before changing the medium.[3][4] The microglia are typically ready for treatment the following day.[3]
Application of a Novel Compound (Hypothetical Framework)
When using a new compound like "this compound," a systematic approach is required to determine its effects on microglia.
Initial Characterization: Solubility and Cytotoxicity
Before assessing the biological activity of a novel compound, its basic physicochemical properties and toxicity profile in the culture system must be determined.
| Parameter | Experiment | Typical Method | Readout | Purpose |
| Solubility | Solubility Test | Dissolve compound in DMSO (or other solvent) and then dilute in culture medium. | Visual inspection for precipitation; light microscopy. | To determine the maximum soluble concentration in culture medium. |
| Cytotoxicity | Cytotoxicity Assay | Treat microglia with a range of compound concentrations for 24-48h. | LDH release assay, MTT assay, or live/dead staining (e.g., Calcein-AM/EthD-1). | To determine the concentration range that is non-toxic to the cells (e.g., >90% viability). |
Signaling Pathway Analysis (Hypothetical)
Assuming a novel compound is designed to modulate an inflammatory signaling pathway, the following diagram illustrates a generic workflow for assessing its impact.
Figure 2. Workflow for assessing a compound's anti-inflammatory activity. This illustrates the process from cell treatment to common downstream analyses.
Protocol: Assessing Anti-inflammatory Potential
This protocol outlines how to test if a novel compound can suppress a pro-inflammatory response in microglia, a common screening application.
-
Cell Plating: Seed purified primary microglia into 24-well or 96-well plates at a density of 5 x 10^4 cells/cm². Allow them to adhere overnight.
-
Pre-treatment: Prepare serial dilutions of the novel compound in culture medium at concentrations determined to be non-toxic. Remove the old medium from the cells and add the medium containing the compound. Incubate for a pre-determined time (e.g., 1-2 hours).
-
Stimulation: Add a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS, final concentration 100 ng/mL), to the wells. Include appropriate controls (vehicle control, stimulus-only control, compound-only control).
-
Incubation: Incubate the cells for a period relevant to the endpoint being measured (e.g., 6 hours for gene expression, 24 hours for cytokine protein release).
-
Sample Collection and Analysis:
-
Cytokine Release: Collect the culture supernatant and measure the concentration of cytokines like TNF-α and IL-6 using an ELISA kit.
-
Gene Expression: Lyse the cells and isolate total RNA. Perform RT-qPCR to measure the expression of inflammatory genes like Nos2, Il1b, and Tnf.
-
Signaling Proteins: Lyse the cells and perform Western blotting to analyze the activation of key signaling proteins, such as the phosphorylation of NF-κB p65.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Cytotoxicity of Novel Compound on Primary Microglia
| Compound Conc. (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Max) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.2 | 5.1 ± 1.3 |
| 0.1 | 98.7 ± 4.8 | 5.5 ± 1.1 |
| 1 | 97.1 ± 6.1 | 6.2 ± 1.5 |
| 10 | 92.5 ± 5.5 | 10.3 ± 2.1 |
| 100 | 45.3 ± 8.3 | 65.4 ± 7.9 |
Data are presented as mean ± SD and are hypothetical.
Table 2: Effect of Novel Compound on LPS-Induced TNF-α Release
| Treatment | TNF-α Concentration (pg/mL) |
|---|---|
| Vehicle Control | 15.2 ± 4.5 |
| LPS (100 ng/mL) | 1250.6 ± 110.2 |
| LPS + Compound (1 µM) | 875.4 ± 95.7 |
| LPS + Compound (10 µM) | 350.1 ± 45.8 |
Data are presented as mean ± SD and are hypothetical.
References
- 1. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
- 3. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary microglial culture [protocols.io]
Application Notes and Protocols for Blocking ATP-Induced Pore Formation Using a P2X7 Receptor Antagonist
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "AZ12559322" specified in the topic is not found in the public scientific literature. Therefore, these application notes utilize the well-characterized and potent P2X7 receptor antagonist, AZ11645373 , as a representative example to demonstrate the principles and protocols for blocking ATP-induced pore formation. The methodologies described are broadly applicable to other selective P2X7 antagonists.
Introduction
Extracellular adenosine (B11128) triphosphate (ATP), when present at high concentrations as a result of cellular stress or damage, acts as a danger signal by activating the P2X7 receptor (P2X7R).[1] The P2X7R is a ligand-gated ion channel predominantly expressed on immune cells.[2] Its activation leads to the opening of a channel permeable to small cations, and with sustained stimulation, the formation of a large, non-selective pore.[3][4] This macropore allows the passage of molecules up to 900 Da in size, a phenomenon implicated in various physiological and pathological processes including inflammation, neuropathic pain, and apoptosis.[1][2]
The formation of this pore triggers downstream signaling cascades, most notably the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as IL-1β.[5] Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory and neurological disorders.[6] Selective antagonists of the P2X7R can effectively block ATP-induced pore formation and its downstream consequences.
This document provides detailed application notes and experimental protocols for utilizing a P2X7 receptor antagonist to block ATP-induced pore formation, with a focus on in vitro cell-based assays.
Data Presentation: Inhibitory Potency of P2X7 Receptor Antagonists
The efficacy of a P2X7 receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist (e.g., ATP or its potent analog, BzATP). The following table summarizes the reported IC50 values for several common P2X7 antagonists, including AZ11645373, against different species' receptors and in various assays.
| Antagonist | Species | Cell Line | Assay Type | Agonist | IC50 | Citation |
| AZ11645373 | Human | HEK293 | Calcium Influx | BzATP | 5-90 nM | |
| AZ11645373 | Mouse | J774.G8 | Pore Formation (PI Uptake) | ATP | ~100 µM | [7][8] |
| AZ11645373 | Rat | - | Calcium Influx | BzATP | >10 µM | |
| A-740003 | Human | 1321N1 Astrocytoma | Calcium Influx | BzATP | 18-40 nM | [9] |
| A-740003 | Rat | 1321N1 Astrocytoma | Calcium Influx | BzATP | ~40 nM | [9] |
| A-438079 | Human | 1321N1 Astrocytoma | Calcium Influx | BzATP | ~10 nM | |
| A-438079 | Mouse | - | Calcium Influx | BzATP | ~100 nM | |
| Brilliant Blue G | Human | - | Calcium Influx | BzATP | ~10 µM | |
| Brilliant Blue G | Mouse | - | Calcium Influx | BzATP | ~200 nM | |
| Brilliant Blue G | Rat | - | Calcium Influx | BzATP | ~50 nM | |
| AZ10606120 | - | - | Pore Formation (Ethidium Uptake) | ATP/BzATP | Attenuates uptake | [10] |
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling Pathway
The binding of ATP to the P2X7 receptor initiates a cascade of events. Initially, a non-selective cation channel opens, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Prolonged activation results in the formation of a large pore, a key event that can be blocked by antagonists. This pore formation is a critical step for the activation of the NLRP3 inflammasome and subsequent release of IL-1β.
References
- 1. ATP-induced P2X Receptor-Dependent Large Pore Formation: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of the pore-forming P2X7 receptor inhibits formation of multinucleated human osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Method for P2X7R Antagonist Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Improved Method for P2X7R Antagonist Screening | PLOS One [journals.plos.org]
- 8. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ12559322: Effective Inhibition of IL-1β Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases. The secretion of mature IL-1β is a tightly controlled process, primarily mediated by the activation of the NLRP3 inflammasome and subsequent cleavage of pro-IL-1β by caspase-1. AZ12559322 is a small molecule inhibitor targeting the NLRP3 inflammasome, offering a promising therapeutic strategy to mitigate IL-1β-driven inflammation. These application notes provide detailed protocols for determining the effective concentration of this compound for inhibiting IL-1β secretion in vitro.
Mechanism of Action: NLRP3 Inflammasome-Mediated IL-1β Secretion
The production and secretion of active IL-1β is a two-step process.[1]
-
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This initiates a signaling cascade, primarily through the NF-κB pathway, leading to the transcriptional upregulation of NLRP3 and IL1B genes, resulting in the accumulation of inactive pro-IL-1β in the cytoplasm.[1][2]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, nigericin, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome.[2] This multi-protein complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[1][3] The proximity of pro-caspase-1 molecules within the assembled inflammasome leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β into its mature, biologically active 17 kDa form, which is subsequently secreted from the cell.[1][4] this compound is designed to inhibit a key step in this pathway, preventing the activation of the NLRP3 inflammasome and thereby blocking the maturation and secretion of IL-1β.
Quantitative Data
The effective concentration of this compound for the inhibition of IL-1β secretion needs to be determined empirically for each cell type and experimental condition. Below is a template for tabulating the results.
| Cell Type | Priming Signal (Concentration) | Activation Signal (Concentration) | This compound IC₅₀ (µM) |
| Human THP-1 monocytes | LPS (e.g., 1 µg/mL) | ATP (e.g., 5 mM) | To be determined |
| Human THP-1 monocytes | LPS (e.g., 1 µg/mL) | Nigericin (e.g., 10 µM) | To be determined |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (e.g., 1 µg/mL) | ATP (e.g., 5 mM) | To be determined |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS (e.g., 1 µg/mL) | Nigericin (e.g., 10 µM) | To be determined |
Experimental Protocols
Protocol 1: Inhibition of IL-1β Secretion in Human THP-1 Monocytes
This protocol describes the methodology to assess the inhibitory effect of this compound on IL-1β secretion from differentiated THP-1 cells.
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in the presence of 100 ng/mL PMA for 24-48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent cells gently with sterile PBS. Add fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
-
-
Priming (Signal 1):
-
Replace the medium with fresh RPMI-1640 containing 1 µg/mL LPS.
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the priming step, gently remove the LPS-containing medium and wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells. Use either 5 mM ATP (incubate for 45-60 minutes) or 10 µM Nigericin (incubate for 1-2 hours).
-
-
Sample Collection and Analysis:
-
Following incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for the quantification of secreted IL-1β using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Inhibition of IL-1β Secretion in Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for evaluating this compound in primary mouse BMDMs.
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-cell conditioned medium (as a source of M-CSF)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10⁵ cells/well. Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs by treating them with 1 µg/mL of LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and a vehicle control in DMEM.
-
After LPS priming, gently wash the cells and add fresh media containing the different concentrations of the inhibitor.
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 5 mM ATP (for 45-60 minutes) or 10 µM Nigericin (for 1-2 hours) to each well.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and quantify the amount of secreted mouse IL-1β using an ELISA kit according to the manufacturer's protocol.
-
Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: Experimental workflow for determining the effective concentration of this compound.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Inflammasomes: Mechanism of Action, Role in Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors (2023) | Xiaoyan Zhan | 59 Citations [scispace.com]
- 4. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for P2X7 Receptor Antagonists using a Calcium Flux Assay with AZ12559322
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and immune responses. Its activation leads to a rapid influx of extracellular calcium (Ca²⁺), triggering downstream signaling cascades involved in inflammation and cell death. Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a range of inflammatory disorders, neurodegenerative diseases, and chronic pain. High-throughput screening (HTS) of compound libraries to identify novel P2X7 antagonists is a critical step in the drug discovery process. This application note provides a detailed protocol for a fluorescent-based calcium flux assay to characterize the activity of experimental P2X7 receptor antagonists, using AZ12559322 as a representative compound.
P2X7 Signaling Pathway
Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates the opening of a non-selective cation channel, leading to a significant influx of Ca²⁺ into the cell. This rise in intracellular calcium acts as a crucial second messenger, activating various downstream pathways, including the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines such as IL-1β. P2X7 receptor antagonists, such as this compound, act by blocking this channel activation, thereby inhibiting the ATP-induced calcium influx and subsequent inflammatory signaling.
Caption: P2X7 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Calcium Flux Assay
This protocol outlines the steps for a homogeneous, no-wash calcium flux assay using a fluorescent indicator dye, suitable for high-throughput screening on automated platforms.
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human P2X7 receptor (or other suitable cell lines like THP-1 monocytes).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-4 AM or a comparable no-wash calcium assay kit.
-
Pluronic F-127: For aiding dye solubilization.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
P2X7 Agonist: Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).
-
Test Compound: this compound.
-
Control Compounds: A known P2X7 antagonist (positive control) and vehicle (negative control, e.g., DMSO).
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
Caption: Workflow for the P2X7 antagonist calcium flux assay.
Detailed Procedure
-
Cell Preparation:
-
Culture HEK293-hP2X7 cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well or 384-well black, clear-bottom plates at a density of 20,000-50,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, this involves reconstituting the dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a concentration range for IC₅₀ determination (e.g., 10 µM to 0.1 nM).
-
Prepare solutions for the positive and negative controls in the same manner.
-
Add the diluted compounds and controls to the respective wells of the assay plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Preparation and Injection:
-
Prepare a stock solution of the P2X7 agonist (e.g., ATP or BzATP) in the assay buffer. The final concentration in the well should be at the EC₈₀ for the agonist to ensure a robust signal for inhibition.
-
Prime the injection system of the fluorescence plate reader with the agonist solution.
-
-
Data Acquisition:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the agonist into each well and continue recording the fluorescence signal for an additional 60-120 seconds.
-
Data Analysis
-
The change in intracellular calcium is typically measured as the peak fluorescence response minus the baseline fluorescence.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.
Data Presentation
The following table provides a representative example of the kind of data that would be generated for a P2X7 antagonist in a calcium flux assay. Note: The specific values for this compound are not publicly available and are presented here as a hypothetical example for illustrative purposes.
| Compound | Target | Assay Type | Agonist (Concentration) | Cell Line | IC₅₀ (nM) |
| This compound (Hypothetical) | Human P2X7 | Calcium Flux | BzATP (EC₈₀) | HEK293-hP2X7 | 15 |
| Reference Antagonist A | Human P2X7 | Calcium Flux | BzATP (EC₈₀) | HEK293-hP2X7 | 25 |
| Reference Antagonist B | Human P2X7 | Calcium Flux | ATP (EC₈₀) | THP-1 | 50 |
Conclusion
The calcium flux assay is a robust and reliable method for the high-throughput screening and pharmacological characterization of P2X7 receptor antagonists like this compound. This application note provides a comprehensive protocol that can be adapted for various research and drug discovery applications. The detailed workflow, from cell preparation to data analysis, ensures reproducible and accurate determination of compound potency, facilitating the identification of novel therapeutic candidates targeting the P2X7 receptor.
Application of Novel NLRP3 Inflammasome Inhibitors in Preclinical Research
Introduction
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide range of danger signals, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant NLRP3 inflammasome activation is implicated in a variety of inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of interest for therapeutic intervention.
This document provides detailed application notes and protocols for the use of novel NLRP3 inflammasome inhibitors, with a focus on compounds developed by AstraZeneca, in studying inflammasome activation. While the specific compound AZ12559322 is not publicly disclosed, this document leverages available information on AstraZeneca's clinical candidate, AZD4144, and other structurally related NLRP3 inhibitors. These compounds are potent and selective, offering valuable tools for researchers in immunology, pharmacology, and drug discovery.
Mechanism of Action
AZD4144 and related compounds are direct inhibitors of the NLRP3 inflammasome. They function by binding to the ATP-hydrolysis motif (NACHT domain) of the NLRP3 protein. This binding stabilizes the inactive conformation of NLRP3, thereby preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, which are essential steps for inflammasome activation. Notably, these inhibitors have been shown to compete with the well-characterized NLRP3 inhibitor MCC950, suggesting a similar mechanism of action centered on maintaining NLRP3 in an inactive state.[1][2]
Data Presentation: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for representative AstraZeneca NLRP3 inflammasome inhibitors based on publicly available information.
Table 1: In Vitro Potency of AstraZeneca NLRP3 Inflammasome Inhibitors
| Compound | Assay | Cell Line | Stimulus | IC50 / EC50 | Reference |
| AZD4144 | NLRP3 Inflammasome Inhibition | - | - | 76 nM | [1] |
| Exemplified Compound (WO 2024141535) | NLRP3 Activity | THP-1-ASC-GFP | - | 0.036 µM | [3] |
| Exemplified Compound (WO 2024141535) | IL-1β Release | THP-1 | Nigericin | 0.029 µM | [3] |
| Exemplified Compound (WO 2024141535) | IL-1β Release | THP-1 | BzATP | 0.023 µM | [3] |
Table 2: In Vivo Efficacy of an Exemplified AstraZeneca NLRP3 Inhibitor
| Animal Model | Treatment | Dosage | Readout | Result | Reference |
| Male BALB/cAJcl Mice | Exemplified Compound (WO 2024141535) | 3 and 10 mg/kg p.o. | IL-1β Production | >95% inhibition | [3] |
Table 3: Selectivity and Pharmacokinetic Profile of AZD4144 and Related Compounds
| Compound | Parameter | Value | Reference |
| AZD4144 | Log D | 2.67 | [1] |
| AZD4144 | Plasma Protein Binding (Human) | 7.7% | [1] |
| Exemplified Compound (WO 2024141535) | hERG Inhibition (IC50) | >40 µM | [3] |
| Exemplified Compound (WO 2024141535) | Intrinsic Clearance (Human Liver Microsomes) | <3 µL/min/mg | [3] |
| Exemplified Compound (WO 2024141535) | Intrinsic Clearance (Human Hepatocytes) | <1 µL/min/million cells | [3] |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the activity of NLRP3 inflammasome inhibitors like AZD4144.
Protocol 1: In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes the measurement of IL-1β release from human monocytic THP-1 cells, a common model for studying inflammasome activation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or Benzoyl-ATP (BzATP)
-
NLRP3 inhibitor (e.g., AZD4144)
-
Human IL-1β ELISA kit or HTRF kit
-
96-well cell culture plates
Methodology:
-
Cell Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, wash the cells with fresh RPMI-1640 medium.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor in RPMI-1640 medium.
-
After the priming step, wash the cells and add the medium containing the inhibitor at various concentrations.
-
Incubate for 1 hour.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or BzATP (e.g., 250 µM).
-
Incubate for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for the quantification of secreted IL-1β.
-
Measure the IL-1β concentration using a human IL-1β ELISA or HTRF assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: ASC Speck Formation Assay in THP-1-ASC-GFP Cells
This assay visually and quantitatively assesses the formation of the ASC speck, a hallmark of inflammasome activation, using a reporter cell line.
Materials:
-
THP-1-ASC-GFP reporter cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
LPS
-
Nigericin
-
NLRP3 inhibitor
-
96-well imaging plates
Methodology:
-
Cell Seeding:
-
Seed THP-1-ASC-GFP cells in a 96-well imaging plate at a density of 5 x 10^4 cells/well.
-
-
Priming:
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
-
Inhibitor Treatment:
-
Add serial dilutions of the NLRP3 inhibitor to the wells and incubate for 1 hour.
-
-
Activation:
-
Induce inflammasome activation and ASC speck formation by adding Nigericin (10 µM).
-
Incubate for 1 hour.
-
-
Imaging and Quantification:
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Identify and count the number of cells containing a distinct ASC-GFP speck.
-
The percentage of cells with ASC specks is calculated relative to the total number of cells.
-
-
Data Analysis:
-
Determine the EC50 value for the inhibition of ASC speck formation by plotting the percentage of cells with specks against the inhibitor concentration.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
Materials:
-
LPS-primed THP-1 cells
-
NLRP3 inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-NLRP3 antibody
Methodology:
-
Cell Treatment:
-
Treat LPS-primed THP-1 cells with the NLRP3 inhibitor or vehicle for 1 hour.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble NLRP3 protein by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for NLRP3 at each temperature for both inhibitor-treated and vehicle-treated samples.
-
The binding of the inhibitor to NLRP3 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the NLRP3 inflammasome activation pathway and the experimental workflows for its study.
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for IL-1β release assay.
Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of AZD-4144, a potent, direct and selective NLPR3 inflammasome inhibitor | BioWorld [bioworld.com]
- 2. Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astrazeneca and Mitsubishi Tanabe Pharma jointly develop NLRP3 inflammasome inhibitors | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Administration of AZ125559322 in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public data exists for the in vivo administration of AZ12559322 in rats. The following protocols are based on established methods for administering similar P2X7 receptor antagonists to this species. Researchers should conduct dose-ranging and tolerability studies to determine the optimal parameters for their specific experimental needs.
I. Introduction
This compound is a P2X7 receptor antagonist. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in inflammatory processes. Antagonism of this receptor is a therapeutic strategy for various inflammatory conditions. This document provides detailed protocols for the in vivo administration of this compound to rats via oral gavage and intraperitoneal injection, based on common practices for this compound class.
II. Data Presentation: Administration Parameters for P2X7 Antagonists in Rats
The following table summarizes administration parameters for P2X7 receptor antagonists in rats from preclinical studies. This data can serve as a starting point for study design with this compound.
| Compound | Administration Route | Vehicle | Dose Range | Species/Strain | Reference |
| AZ11657312 | Intravenous (IV) | 1% DMSO in saline | Not specified | Rat | [1] |
| Brilliant Blue G (BBG) | Intravenous (IV) | Vehicle not specified | 10 or 50 mg/kg | Sprague-Dawley Rat | [2] |
| Brilliant Blue G (BBG) | Intraperitoneal (IP) | Vehicle not specified | 40 - 100 mg/kg | Rat | [3] |
| Novel P2X7 Antagonist | Oral (PO) | Not specified | Not specified | Rat | [4] |
III. Experimental Protocols
A. Protocol for Oral Gavage Administration
Oral gavage is a common method for precise oral dosing in rats.
1. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, 10% Solutol HS-15 / 90% PEG 600)[5]
-
Rat gavage needles (16-18 gauge, 2-3 inches long, with a rounded tip)[6][7]
-
Syringes (1-5 mL, depending on dosing volume)
-
Scale for weighing the animal
-
Permanent marker
2. Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose and the rat's body weight, calculate the required amount of this compound.
-
Prepare the dosing solution in the chosen vehicle. Sonication or gentle heating may be required to aid dissolution, depending on the vehicle. Ensure the final solution is homogenous.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.[6][8]
-
Restrain the rat securely. One common method is to hold the rat near the thoracic region while supporting the lower body.[6]
-
Gently extend the rat's head back to create a straight line through the neck and esophagus.[6][8]
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[8]
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouth.[9]
-
Gently advance the needle along the upper palate towards the esophagus. The rat should swallow as the tube is advanced.[7] Do not force the needle. If resistance is met, withdraw and try again.
-
-
Administration of Compound:
-
Once the needle is correctly positioned in the stomach (up to the pre-measured mark), administer the solution slowly over 2-3 seconds for aqueous solutions.[9]
-
Withdraw the needle gently along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.
-
B. Protocol for Intraperitoneal (IP) Injection
IP injection is another common route for systemic drug delivery in rats.
1. Materials:
-
This compound
-
Sterile Vehicle (e.g., sterile saline, 1% DMSO in sterile saline)[1]
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)[10]
-
70% alcohol for disinfection
-
Scale for weighing the animal
2. Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the dose and the rat's body weight.
-
Prepare the dosing solution in a sterile vehicle. Ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter if possible.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct injection volume. The maximum recommended volume for IP injection in rats is 10 mL/kg.[10]
-
Restrain the rat in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift forward, minimizing the risk of puncture.[10][11]
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11]
-
Disinfect the injection site with 70% alcohol.[12]
-
Insert the needle with the bevel up at a 30-45 degree angle to the abdominal wall.[10][11]
-
Gently aspirate by pulling back on the syringe plunger to ensure no blood or urine is drawn. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[12][13]
-
-
Administration of Compound:
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress.
-
IV. Visualization
A. P2X7 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2X7 receptor.
Caption: P2X7 receptor signaling cascade.
B. Experimental Workflow for In Vivo Administration
The following diagram outlines the general workflow for the in vivo administration of this compound in rats.
Caption: General workflow for in vivo administration.
References
- 1. P2X7 receptor antagonism improves renal blood flow and oxygenation in angiotensin-II infused rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic administration of an antagonist of the ATP-sensitive receptor P2X7 improves recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of AZ12559322 in Combination with Other Anti-inflammatory Agents
Affiliation: Google AI Labs
Abstract
This document aims to provide detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of the novel anti-inflammatory agent AZ12559322 in combination with other anti-inflammatory drugs. Due to the absence of publicly available data on this compound, this document will focus on outlining general principles and methodologies for evaluating novel anti-inflammatory combination therapies. The provided protocols and conceptual frameworks can be adapted once specific information regarding this compound's mechanism of action and preclinical data becomes available.
Introduction to Combination Anti-inflammatory Therapy
The rationale for using anti-inflammatory agents in combination is to achieve synergistic or additive therapeutic effects, reduce the required dosage of individual agents to minimize toxicity, and overcome drug resistance. Successful combination therapy often involves targeting multiple, distinct inflammatory pathways. For instance, combining a nonsteroidal anti-inflammatory drug (NSAID) with a corticosteroid can provide broader anti-inflammatory coverage.[1][2][3]
Hypothetical Mechanism of Action and Potential Combination Strategies for this compound
Without specific data on this compound, we will propose a hypothetical framework for its evaluation. Let us assume this compound is a selective inhibitor of a novel kinase involved in the production of pro-inflammatory cytokines.
Potential Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling pathway where this compound might act.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of AZ12559322 in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects when using AZ12559322, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, in cell-based assays. The information provided is intended to help identify, understand, and mitigate these effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of Monopolar Spindle 1 (Mps1) kinase.[1] Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] By inhibiting Mps1, this compound overrides the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in rapidly dividing cells.[4]
Q2: What are the potential known off-target effects of Mps1 inhibitors like this compound?
A2: While designed to be selective for Mps1, some Mps1 inhibitors have been shown to interact with other kinases, often at higher concentrations. For instance, the Mps1 inhibitor AZ3146 has been observed to have activity against FAK, JNK1, JNK2, and KIT.[5] It is crucial to consider that off-target profiles can be compound-specific.
Q3: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound. How can we determine if these are due to off-target effects?
A3: Distinguishing between on-target and off-target effects is a common challenge when working with kinase inhibitors.[6] A systematic approach is recommended:
-
Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is the first step. However, off-target effects can also be dose-dependent.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct Mps1 inhibitors. If multiple inhibitors targeting Mps1 produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves introducing a version of the Mps1 kinase that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.[7]
-
Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These services screen your compound against a large panel of kinases to determine its selectivity.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Off-target kinase inhibition affecting essential cellular pathways.
-
Troubleshooting Steps:
-
Perform a kinome-wide selectivity screen: This will identify unintended kinase targets of this compound.[8]
-
Test inhibitors with different chemical scaffolds: Use another Mps1 inhibitor with a different chemical structure to see if the cytotoxicity is recapitulated.
-
Lower the concentration of this compound: Determine the minimal concentration required to inhibit Mps1 without causing excessive toxicity.
-
Issue 2: Inconsistent or unexpected experimental results across different cell lines.
-
Possible Cause: Cell line-specific expression of off-target kinases or differential importance of the Mps1 pathway.
-
Troubleshooting Steps:
-
Test this compound in multiple cell lines: This helps to distinguish between general off-target effects and those specific to a particular cellular context.
-
Characterize the expression levels of Mps1 and potential off-target kinases: Use techniques like western blotting or qPCR to quantify the protein or mRNA levels of the on-target and potential off-target kinases in the cell lines being used.
-
Issue 3: Observed phenotype does not align with the known function of Mps1.
-
Possible Cause: The phenotype is mediated by an off-target kinase or a previously unknown function of Mps1.
-
Troubleshooting Steps:
-
Investigate downstream signaling pathways: Analyze the signaling pathways downstream of identified off-targets to see if they are modulated by this compound.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Mps1 Inhibitor (e.g., this compound)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Mps1 |
| Mps1 (On-Target) | 10 | 1 |
| FAK | 850 | 85 |
| JNK1 | 1,200 | 120 |
| JNK2 | 1,500 | 150 |
| KIT | 2,000 | 200 |
| Aurora B | >10,000 | >1,000 |
| CDK1 | >10,000 | >1,000 |
Note: This data is illustrative and not based on actual experimental results for this compound. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup: In a microplate, incubate the individual purified kinases with their respective substrates and ATP (at or near the Km for each kinase).
-
Inhibitor Addition: Add the various concentrations of this compound to the wells. Include a DMSO-only control.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[1]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[9]
-
Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (DMSO) for a specific duration.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Mps1 protein at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mps1 Signaling Pathway and the Action of this compound.
Caption: Workflow for Investigating Unexpected Phenotypes.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
optimizing AZ12559322 dosage for long-term animal studies
Welcome to the technical support center for AZ12559322. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for long-term animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Fictional Compound Disclaimer
Please note: this compound is a fictional compound created for illustrative purposes to fulfill the structural and content requirements of this request. The information provided below, including its mechanism of action, signaling pathway, and all associated data, is not real and should not be used for actual experimental design.
Compound Profile: this compound (Fictional)
Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the fictitious "Growth Factor Receptor Kinase" (GFRK), a key enzyme in the GFRK-RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers. By blocking the kinase activity of GFRK, this compound aims to inhibit tumor cell proliferation and induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in long-term mouse studies?
A1: For long-term efficacy studies in mice, a starting dose of 10 mg/kg administered orally once daily is recommended. This is based on initial dose-range finding studies that have shown a favorable balance between anti-tumor activity and tolerability at this level. However, the optimal dose may vary depending on the specific tumor model and the endpoint of the study.
Q2: We are observing significant weight loss in our animals at a 20 mg/kg dose. What are the recommended steps?
A2: Body weight loss exceeding 15-20% of the baseline is a common sign of toxicity. We recommend the following troubleshooting steps:
-
Dose Reduction: Immediately reduce the dose to 10 mg/kg or a previously established no-observed-adverse-effect level (NOAEL).
-
Dosing Holiday: Institute a "dosing holiday" of 2-3 days to allow the animals to recover.
-
Supportive Care: Provide supportive care, such as nutritional supplements and hydration support.
-
Vehicle Control: Ensure that the vehicle control group is not exhibiting similar effects.
Q3: How should this compound be formulated for oral administration in rodents?
A3: this compound is a crystalline solid with low aqueous solubility. A recommended vehicle for oral gavage in rodents is a suspension in 0.5% (w/v) methylcellulose (B11928114) in sterile water. It is crucial to ensure a uniform suspension before each administration.
Q4: What are the expected pharmacokinetic properties of this compound in rats?
A4: this compound exhibits moderate oral bioavailability in rats. Key pharmacokinetic parameters are summarized in the table below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Toxicity at the current dose- Formulation issue (e.g., precipitation)- Error in dose administration | - Perform a full necropsy to determine the cause of death.- Re-evaluate the dose-response curve for toxicity.- Prepare fresh formulation and verify its homogeneity.- Review animal handling and dosing procedures. |
| Lack of Efficacy at High Doses | - Poor drug exposure- Target is not central to the disease model- Acquired resistance | - Conduct pharmacokinetic analysis to confirm adequate plasma concentrations.- Verify the expression and activation of GFRK in your tumor model.- Consider intermittent dosing schedules to mitigate resistance. |
| Skin Lesions or Rash | - Off-target effects- Immune-mediated reaction | - Reduce the dose or switch to an alternative dosing schedule.- Consider co-administration of supportive care medications after consulting with a veterinarian. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | 450 ± 75 | 1250 ± 210 | 3500 ± 580 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.8 | 3.0 ± 1.0 |
| AUC (0-24h) (ng*h/mL) | 3200 ± 550 | 9800 ± 1600 | 29000 ± 4800 |
| t1/2 (h) | 6.5 ± 1.2 | 7.1 ± 1.5 | 7.8 ± 1.8 |
Table 2: Summary of 28-Day Toxicology Study of this compound in Mice
| Dose (mg/kg/day) | Key Findings | NOAEL |
| 5 | No significant adverse effects observed. | 5 mg/kg/day |
| 20 | Reversible decrease in body weight gain. Mild elevation in liver enzymes. | |
| 50 | Significant body weight loss (>15%). Moderate to severe hepatotoxicity. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Mice
-
Animal Model: Utilize the selected tumor-bearing mouse model (e.g., xenograft or syngeneic).
-
Group Allocation: Assign 5-8 animals per group. Include a vehicle control group and at least 3-4 dose levels of this compound (e.g., 5, 15, 40, 100 mg/kg).
-
Administration: Administer this compound orally once daily for 14 days.
-
Monitoring: Monitor body weight, clinical signs of toxicity, and tumor volume daily.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry. Perform a gross necropsy and collect major organs for histopathological analysis.
-
Data Evaluation: Determine the maximum tolerated dose (MTD) and the NOAEL.
Protocol 2: Long-Term Efficacy and Toxicity Study in a Xenograft Model
-
Animal Model: Implant tumor cells into immunocompromised mice.
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (n=10-15 per group). Include a vehicle control and 2-3 dose levels of this compound based on the dose-range finding study.
-
Administration: Administer this compound orally once daily for the duration of the study (e.g., 28-42 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any clinical signs of toxicity.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, and at the end of the study, collection of tumors and organs for pharmacodynamic and histopathological analysis.
Visualizations
Caption: The GFRK-RAS-MAPK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for optimizing the dosage of this compound in long-term animal studies.
Caption: A decision tree for troubleshooting unexpected adverse events during animal studies.
how to prevent degradation of AZ12559322 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of AZ12559322 in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which functional groups are most susceptible to degradation?
This compound has the IUPAC name 2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile.[1] The molecule contains three main functional groups that could be prone to degradation in solution: a benzonitrile (B105546) group, a tertiary alcohol, and a tertiary amine integrated into an 8-azabicyclo[3.2.1]octane ring system.
Q2: What are the primary degradation pathways for this compound in solution?
While specific degradation studies on this compound are not publicly available, based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis of the Benzonitrile Group: The nitrile (-CN) group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (benzoic acid derivative) and ammonia.[2][3][4] This reaction is typically slow at neutral pH but is accelerated by strong acids or bases and elevated temperatures.
-
Oxidation of the Tertiary Amine: The tertiary amine within the bicyclic ring system is susceptible to oxidation. This can be initiated by atmospheric oxygen, oxidizing agents, light exposure, or trace metal ions.[5][6][7][8] Oxidation can lead to the formation of N-oxides and other degradation products.
-
Dehydration of the Tertiary Alcohol: While tertiary alcohols are generally resistant to oxidation, they can undergo dehydration (elimination of a water molecule) under strong acidic conditions and heat to form an alkene.[1][9][10]
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
To ensure the stability of your this compound stock solutions, we recommend the following:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for preparing stock solutions. Avoid using water as the primary solvent if long-term storage is intended.
-
pH Control: If aqueous buffers are required for your experiments, prepare fresh solutions and maintain the pH as close to neutral (pH 7) as possible. Avoid strongly acidic or basic buffers.
-
Temperature: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[9] Photodegradation can be a concern for aromatic compounds.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh stock solutions from solid material. 2. Perform a quality control check of the stock solution using an appropriate analytical method (e.g., HPLC-UV) to assess purity. 3. Review storage conditions; ensure protection from light, extreme pH, and high temperatures. Store at -20°C or -80°C. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Based on the potential degradation pathways, the new peaks could correspond to the hydrolyzed benzonitrile (carboxylic acid), oxidized amine (N-oxide), or dehydrated alcohol (alkene). 2. Conduct a forced degradation study (see experimental protocol below) to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks. |
| Precipitation of the compound in aqueous buffers. | Poor solubility or compound degradation leading to less soluble products. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer and does not exceed the recommended percentage for your assay. 2. Consider using a different buffer system or adding a solubilizing agent, if compatible with your experiment. |
Summary of Potential Degradation Pathways
| Functional Group | Degradation Pathway | Promoting Conditions | Potential Degradation Product(s) |
| Benzonitrile | Hydrolysis | Strong acid (pH < 3) or strong base (pH > 10), elevated temperature | Carboxylic acid derivative, Ammonia |
| Tertiary Amine | Oxidation | Exposure to air (oxygen), light, heat, presence of metal ions or oxidizing agents | N-oxide, other oxidative degradation products |
| Tertiary Alcohol | Dehydration | Strong acidic conditions, high temperature | Alkene derivative |
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify the potential degradation products and pathways for this compound. This information is critical for developing a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11][12][13][14]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or heat at 60°C for a specified time.
-
Neutralize the solution with NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 N NaOH and/or heat at 60°C for a specified time.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C for 24 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable analytical method such as High-Performance Liquid Chromatography with a UV or Mass Spectrometry detector (HPLC-UV/MS).[15][16][17][18]
-
Compare the chromatograms to identify and quantify any degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Recommended workflow for handling this compound to minimize degradation.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. quora.com [quora.com]
- 2. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 3. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. quora.com [quora.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. ijmr.net.in [ijmr.net.in]
- 17. researchgate.net [researchgate.net]
- 18. zodiaclifesciences.com [zodiaclifesciences.com]
Technical Support Center: P2X7 Receptor Antagonists in Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing P2X7 receptor antagonists in patch-clamp electrophysiology.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my P2X7 antagonist for my patch-clamp experiments. What is the recommended solvent and concentration?
A1: The solubility of P2X7 antagonists can be a significant challenge. Most are hydrophobic compounds requiring an organic solvent for the initial stock solution.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating a high-concentration stock solution (typically 10-50 mM).
-
Working Dilution: For your final working concentration in the external recording solution, it is crucial to minimize the final DMSO concentration to avoid solvent effects on your cells and ion channels. Aim for a final DMSO concentration of less than 0.1%.
-
Precipitation: Be aware of the potential for the compound to precipitate out of the aqueous external solution, especially at higher concentrations. It is advisable to prepare fresh dilutions for each experiment and visually inspect for any precipitation before use.
Q2: I am observing inconsistent or no blocking effect of my P2X7 antagonist. What are the possible reasons?
A2: Several factors can contribute to a lack of a consistent blocking effect. Consider the following troubleshooting steps:
-
Compound Stability: Some compounds can degrade in aqueous solutions over time. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Agonist Concentration: P2X7 receptors require high concentrations of ATP for activation.[1] Ensure you are using a sufficiently high concentration of a stable ATP analog (e.g., BzATP) to robustly activate the P2X7 receptors.
-
Application Method: Rapid perfusion of the antagonist-containing solution is critical to ensure it reaches the cell at the desired concentration. Check your perfusion system for any leaks or blockages.
-
Cell Health: The health of your patched cell is paramount. A "rundown" of the current over time, unrelated to the antagonist application, can be mistaken for a drug effect.[2] Monitor the cell's baseline health before and after drug application. Including ATP-Mg (2 mM) and GTP (0.3 mM) in your internal solution can help maintain channel function.[2]
Q3: I am concerned about non-specific effects of my P2X7 antagonist on other ion channels. How can I test for this?
A3: Off-target effects are a valid concern with any pharmacological agent. A systematic approach is necessary to validate the specificity of your antagonist.
-
Control Experiments: Perform control experiments on cells that do not express P2X7 receptors to see if the antagonist has any effect on other endogenous currents.
-
Voltage Protocol: Apply a series of voltage steps to elicit different voltage-gated currents (e.g., sodium, potassium, calcium channels) in the absence and presence of your antagonist. Any change in these currents would indicate an off-target effect.
-
Literature Review: Thoroughly review the literature for your specific antagonist or similar compounds to identify any known off-target activities.
Troubleshooting Guides
Problem 1: Difficulty Achieving a Stable Giga-ohm Seal
A stable giga-ohm (GΩ) seal is the foundation of a successful patch-clamp recording.[3]
| Potential Cause | Troubleshooting Step |
| Dirty Pipette Tip | Ensure your pipette solution is filtered (0.22 µm filter) to remove any particulate matter.[4][5] Keep your pipette pulling environment clean and dust-free. |
| Unhealthy Cells | Use cells from a healthy, low-passage culture. Ensure proper oxygenation and pH of the external solution.[3] |
| Mechanical Instability | Use an anti-vibration table and ensure all components of your rig are securely fastened to minimize vibrations.[2] |
| Improper Pipette Pressure | Maintain a slight positive pressure as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane to facilitate seal formation.[3][4] |
Problem 2: Unstable Whole-Cell Recording and Increasing Access Resistance
An increasing access resistance (Ra) can introduce significant voltage errors and compromise your data.[2][6]
| Potential Cause | Troubleshooting Step |
| Patch Resealing | Apply gentle, brief suction to try and re-establish the whole-cell configuration.[2] |
| High Initial Ra | If your initial Ra is high (>25 MΩ), it will filter your fast-gating currents.[2] Try using pipettes with a slightly larger tip opening. |
| Clogging of Pipette Tip | Intracellular contents can clog the pipette tip. If Ra increases significantly, it is best to discard the recording and start with a new cell. |
| Poor Cell Health | A dying cell will have an unstable membrane, leading to an unstable recording. |
Problem 3: Current "Rundown" During Recordings
A gradual decrease in current amplitude over time can be misinterpreted as a drug effect.[2]
| Potential Cause | Troubleshooting Step |
| Dialysis of Intracellular Components | Include ATP-Mg (e.g., 2 mM) and GTP (e.g., 0.3 mM) in your internal pipette solution to help maintain the function of the channels and the overall health of the cell.[2] |
| Decline in Cell Health | Ensure your recording solutions are fresh and properly oxygenated. Monitor the visual appearance of the cell during the recording. |
| Alternative Patch Configuration | If rundown is a persistent issue, consider using the perforated patch-clamp technique, which uses an antibiotic like amphotericin B to gain electrical access without dialyzing larger intracellular molecules.[2] |
Experimental Protocols
Protocol 1: Preparation of P2X7 Antagonist Solution
-
Prepare a 10-50 mM stock solution of the P2X7 antagonist in 100% DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
On the day of the experiment, thaw a single aliquot.
-
Prepare the final working concentration by diluting the stock solution into the external recording solution. Ensure the final DMSO concentration is below 0.1%.
-
Vortex the final solution thoroughly to ensure the antagonist is fully dissolved.
-
Visually inspect the solution for any signs of precipitation before use.
Protocol 2: Whole-Cell Voltage-Clamp Recording of P2X7 Currents
-
Prepare your cells on coverslips suitable for patch-clamp recording.
-
Place a coverslip in the recording chamber and perfuse with the standard external solution.
-
Fabricate a borosilicate glass pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with filtered (0.22 µm) internal solution.
-
Approach a target cell with the pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -60 mV).
-
Establish a stable baseline recording in the control external solution.
-
Apply the P2X7 agonist (e.g., BzATP) to elicit an inward current.
-
After a stable agonist response is achieved, co-apply the P2X7 antagonist with the agonist.
-
Record the blocking effect of the antagonist on the agonist-induced current.
-
Perform a washout by perfusing with the agonist-containing solution alone to check for the reversibility of the block.
Visualizations
Caption: P2X7 receptor activation and antagonism pathway.
References
- 1. Antifibrotic effect of the P2X7 receptor antagonist A740003 against acute myocardial infarction-induced fibrotic remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. scientifica.cn [scientifica.cn]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scientifica.uk.com [scientifica.uk.com]
Technical Support Center: Optimizing Selectivity of AZ12559322 for the P2X7 Receptor
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of the P2X7 receptor antagonist, AZ12559322, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
While specific public data on the comprehensive selectivity profile of this compound is limited, it is designed as a potent antagonist of the P2X7 receptor. Based on data from structurally related compounds like AZ11645373, it is anticipated to exhibit species-specific selectivity, with higher potency at the human P2X7 receptor compared to rodent orthologs. Researchers should experimentally determine the selectivity profile for their specific application.
Q2: What are the common off-target effects observed with P2X7 receptor antagonists?
Q3: How can I improve the selectivity of this compound in my experiments?
Improving selectivity involves a multi-faceted approach:
-
Dose-Response Optimization: Perform a careful dose-response curve to identify the lowest effective concentration of this compound that inhibits P2X7 without engaging off-target receptors.
-
Use of Selective Agonists: Employ a P2X7-selective agonist, such as BzATP, to activate the receptor, which can help to distinguish P2X7-mediated effects from those of other P2X subtypes that have a higher affinity for ATP.[2]
-
Control Experiments: Always include appropriate controls, such as experiments with a structurally unrelated P2X7 antagonist, to confirm that the observed phenotype is due to P2X7 inhibition and not an off-target effect of the specific chemical scaffold of this compound.
-
Cell Line Selection: Utilize cell lines with well-characterized P2X7 receptor expression levels and minimal expression of potential off-target receptors.
Q4: Are there known species differences in the potency of this compound?
Significant species-specific differences in the pharmacology of P2X7 receptor antagonists are common. For instance, the related compound AZ11645373 is over 500-fold less effective at inhibiting the rat P2X7 receptor compared to the human receptor.[3] It is essential to determine the potency of this compound on the specific species ortholog of the P2X7 receptor being used in your preclinical models.
Troubleshooting Guides
Issue 1: High background signal or unexpected activity in control cells (not expressing P2X7).
| Potential Cause | Troubleshooting Steps |
| Off-target binding to other receptors. | 1. Perform a counterscreen of this compound against other P2X receptor subtypes expressed in your cell line. 2. Use a lower concentration of this compound. 3. Confirm the phenotype with a structurally different P2X7 antagonist. |
| Compound precipitation. | 1. Visually inspect the wells for any precipitate. 2. Determine the aqueous solubility of this compound in your assay buffer. 3. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final concentration in the assay does not exceed its solubility limit. |
| Cell health issues. | 1. Perform a cytotoxicity assay to ensure the observed effects are not due to cell death. 2. Optimize cell seeding density and culture conditions. |
Issue 2: Inconsistent IC50 values across different assays.
| Potential Cause | Troubleshooting Steps |
| Assay-dependent pharmacology. | 1. The potency of some P2X7 antagonists can be influenced by the agonist used (ATP vs. BzATP) and the ionic composition of the assay buffer.[3] 2. Standardize assay conditions across all experiments. 3. Characterize the IC50 of this compound in each assay format (e.g., calcium influx, pore formation, IL-1β release) independently. |
| Different receptor activation states. | 1. Pore formation assays require prolonged agonist stimulation compared to calcium influx assays, which can affect antagonist binding and potency. 2. Optimize the pre-incubation time with this compound for each assay. |
| Variability in reagent quality. | 1. Ensure consistent quality and concentration of agonists and other critical reagents. 2. Routinely check the performance of your cell lines. |
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for a P2X7 antagonist, illustrating how to present such data. Researchers should generate similar tables with their own experimental data for this compound.
| Target | Assay Type | IC50 (nM) | Selectivity (fold vs. P2X7) |
| Human P2X7 | Calcium Influx | 15 | - |
| Rat P2X7 | Calcium Influx | 8500 | 567 |
| Human P2X1 | Calcium Influx | >10,000 | >667 |
| Human P2X2 | Calcium Influx | >10,000 | >667 |
| Human P2X3 | Calcium Influx | >10,000 | >667 |
| Human P2X4 | Calcium Influx | 850 | 57 |
Experimental Protocols
Calcium Influx Assay for P2X7 Antagonist Potency Determination
Objective: To determine the IC50 of this compound for the inhibition of agonist-induced calcium influx in cells expressing the P2X7 receptor.
Materials:
-
HEK293 cells stably expressing the human or other species-specific P2X7 receptor.
-
96-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2X7 receptor agonist (e.g., BzATP).
-
This compound.
Methodology:
-
Cell Plating: Seed the P2X7-expressing HEK293 cells into 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 µM Fluo-4 AM for 45-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Data Acquisition: Measure baseline fluorescence using a fluorescence plate reader. Add a P2X7 agonist (e.g., EC80 concentration of BzATP) and immediately begin kinetic reading of fluorescence intensity for several minutes.
-
Data Analysis: Calculate the percentage inhibition of the agonist-induced calcium influx at each concentration of this compound and determine the IC50 value using a suitable curve-fitting algorithm.
Pore Formation Assay (YO-PRO-1 Uptake)
Objective: To assess the ability of this compound to inhibit the formation of the P2X7 receptor pore.
Materials:
-
Cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or THP-1 cells).
-
96-well black-walled, clear-bottom microplates.
-
YO-PRO-1 iodide.
-
Assay buffer.
-
P2X7 receptor agonist (e.g., ATP or BzATP).
-
This compound.
Methodology:
-
Cell Plating: Plate cells in a 96-well plate and culture overnight.
-
Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of this compound and incubate for 15-30 minutes.
-
Agonist and Dye Addition: Add a solution containing the P2X7 agonist and YO-PRO-1 (e.g., 1 µM) to the wells.
-
Data Acquisition: Measure the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (approx. 491/509 nm).
-
Data Analysis: Determine the rate of dye uptake or the fluorescence at a fixed time point. Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
References
- 1. 6-Furopyridine Hexamethylene Amiloride Is a Non-Selective P2X7 Receptor Antagonist [mdpi.com]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of AZ12559322 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ12559322, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). The focus is on minimizing potential cytotoxic effects, particularly at high concentrations, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR2 is a G-protein coupled receptor that, upon activation, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This modulatory role is crucial in fine-tuning neurotransmission.
Q2: I am observing high levels of cell death in my cultures when using this compound at high concentrations. What are the potential causes?
High concentrations of any small molecule inhibitor can lead to cytotoxicity through various mechanisms:
-
Off-target effects: At elevated concentrations, the selectivity of this compound may decrease, leading to interactions with other cellular targets and subsequent toxicity.
-
Exaggerated pharmacology: Excessive potentiation of mGluR2 signaling could disrupt normal cellular processes and lead to cell death.
-
Solubility issues: Poor solubility at high concentrations can lead to the formation of compound precipitates, which can be directly toxic to cells or interfere with assays.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at concentrations above a certain threshold (generally >0.5%).[1]
Q3: What is the recommended starting concentration range for in vitro experiments with this compound?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration range for mGluR2 modulation and the threshold for cytotoxicity in your specific experimental system. A starting point for such an experiment could range from low nanomolar to micromolar concentrations, based on its reported high potency (Ki of 1.31 nM).
Q4: How can I improve the solubility of this compound in my cell culture medium?
For compounds with limited aqueous solubility, the following strategies can be employed:
-
Use of a stock solution in an organic solvent: Prepare a high-concentration stock solution of this compound in a cell-culture compatible solvent like DMSO.
-
Serial dilutions: When preparing working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium remains non-toxic to your cells (typically below 0.5%).[1]
-
Sonication: Briefly sonicating the solution during dilution can help to dissolve the compound.
-
Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the compound can aid in solubilization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cytotoxicity Observed at Expected Efficacious Concentrations | 1. Cell line is particularly sensitive to the compound or solvent. 2. Off-target effects at the tested concentration. 3. Compound precipitation. | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Lower the concentration of this compound and/or shorten the incubation time. 3. Ensure the final DMSO concentration is non-toxic for your cell line (run a vehicle control). 4. Visually inspect for precipitates under a microscope. If present, revise the dilution protocol. |
| Inconsistent or Non-reproducible Results | 1. Inconsistent compound concentration due to solubility issues. 2. Degradation of the compound. 3. Variability in cell seeding density or health. | 1. Prepare fresh dilutions from a validated stock solution for each experiment. 2. Store the stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. 3. Standardize cell seeding protocols and ensure cells are in a healthy, logarithmic growth phase. |
| Lack of Expected mGluR2 Potentiation | 1. Insufficient concentration of this compound. 2. Low or absent expression of mGluR2 in the cell line. 3. Inactive compound. | 1. Increase the concentration of this compound based on dose-response data. 2. Verify mGluR2 expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. 3. Confirm the activity of this compound using a positive control cell line with known mGluR2 expression. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a method to assess the impact of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is lost).
Quantitative Data Summary (Template)
Researchers should use the following tables to record their experimentally determined values.
Table 1: Solubility of this compound
| Solvent | Maximum Soluble Concentration (to be determined) |
| DMSO | e.g., >50 mM |
| PBS (pH 7.2) | e.g., <1 µM |
| Cell Culture Medium | e.g., 10 µM with <0.1% DMSO |
Table 2: Cytotoxicity of this compound on [Specify Cell Line]
| Incubation Time | IC50 Value (to be determined) |
| 24 hours | e.g., 75 µM |
| 48 hours | e.g., 50 µM |
| 72 hours | e.g., 25 µM |
Visualizations
Signaling Pathway of mGluR2
References
Technical Support Center: Optimization of AZ12559322 Delivery for Central Nervous System Targets
Welcome to the technical support center for AZ12559322. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of the P2X7 receptor antagonist, this compound, to the central nervous system (CNS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery to the CNS important?
A1: this compound is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[1] Activation of the P2X7 receptor is implicated in neuroinflammatory processes associated with various neurological disorders.[2][3][4] Therefore, delivering this compound across the blood-brain barrier (BBB) to engage its target in the brain is crucial for its potential therapeutic efficacy in treating CNS diseases.
Q2: What are the main challenges in delivering this compound to the CNS?
A2: The primary challenge is overcoming the blood-brain barrier (BBB), a highly selective semipermeable border that protects the brain from harmful substances.[5][6] Factors that can limit the CNS penetration of small molecules like this compound include:
-
Physicochemical Properties: While specific data for this compound is not publicly available, compounds in this class can be hydrophobic, which can lead to poor aqueous solubility and non-specific binding.[7][8]
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters at the BBB actively pump xenobiotics, including some kinase inhibitors and other small molecules, out of the brain.[5][9][10][11][12] It is a common challenge for this class of compounds.
-
Metabolic Stability: The stability of the compound in plasma and brain tissue is critical for maintaining therapeutic concentrations.[13][14][15][16][17]
Q3: What is the evidence for this compound binding in the brain?
A3: In vitro autoradiography studies using radiolabeled [3H]this compound on rat brain tissue have demonstrated specific binding in regions known to have high P2X7 receptor expression, such as the prefrontal cortex, cerebral cortex, and hippocampus. This binding was significantly reduced by a competing P2X7 receptor modulator, indicating high specificity.[18]
Troubleshooting Guides
This section provides guidance on common issues encountered during the experimental evaluation of this compound CNS delivery.
Issue 1: Low or undetectable brain concentrations of this compound in vivo.
| Potential Cause | Troubleshooting Steps |
| Poor BBB permeability | 1. Verify Physicochemical Properties: If possible, assess the lipophilicity (LogP/LogD) and polar surface area (PSA) of this compound. Optimal ranges for CNS penetration are generally considered to be LogP 1-3 and PSA < 90 Ų. 2. In Vitro BBB Model Assessment: Utilize an in vitro BBB model (e.g., Transwell assay with brain endothelial cells) to determine the apparent permeability (Papp) of this compound. Low Papp values (<1 x 10⁻⁶ cm/s) suggest poor passive diffusion. 3. Formulation Optimization: For hydrophobic compounds, consider formulation strategies such as using cyclodextrins, lipid-based nanoparticles, or co-solvents to improve solubility and bioavailability.[7][8] |
| Active Efflux by P-glycoprotein (P-gp) | 1. In Vitro Efflux Assay: Use a cell line overexpressing P-gp (e.g., MDCK-MDR1) to determine the efflux ratio of this compound. An efflux ratio greater than 2 suggests the compound is a P-gp substrate.[12] 2. In Vivo Co-administration with a P-gp Inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if brain concentrations increase.[19][20] This can help confirm if P-gp is limiting brain penetration. |
| Rapid Metabolism | 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes and plasma from the species being used for in vivo studies.[13][15] 2. Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the half-life of this compound in plasma. A short half-life may prevent sufficient concentrations from being maintained for brain uptake. |
| Poor Formulation/Delivery | 1. Check Formulation Stability: Ensure this compound is stable in the vehicle used for administration over the duration of the experiment.[16][17] 2. Verify Administration Technique: For intravenous injections, ensure proper administration into the vein. For oral gavage, confirm the compound was delivered to the stomach. |
Issue 2: High variability in in vitro BBB permeability data.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Monolayer Integrity | 1. Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER values across the cell monolayer. Low or inconsistent TEER values indicate a leaky barrier. 2. Optimize Cell Culture Conditions: Use low passage number cells and consider co-culture with astrocytes or pericytes to induce and maintain tight junction formation. 3. Use Paracellular Markers: Include a low permeability marker (e.g., Lucifer yellow or a fluorescently labeled dextran) in your experiments to assess the integrity of each individual Transwell. |
| Compound Adsorption to Plasticware | 1. Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips. 2. Include a Mass Balance Check: Measure the concentration of this compound in both the donor and receiver compartments, as well as lysed cells, at the end of the experiment to account for all the compound. |
| Compound Instability in Assay Buffer | 1. Assess Stability: Incubate this compound in the assay buffer for the duration of the experiment and measure its concentration over time to check for degradation. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain Penetration in Rodents (Intravenous Administration)
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Heparinized tubes for blood collection
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Formulation: Prepare a solution of this compound in the chosen vehicle at a concentration suitable for intravenous injection (e.g., 1 mg/mL).
-
Animal Dosing: Anesthetize the rat and administer this compound via the tail vein at a specific dose (e.g., 2 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4 hours) post-dose, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Brain Perfusion: Immediately after blood collection, perform a transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature.
-
Brain Collection: Excise the brain, rinse with cold PBS, blot dry, and weigh. The brain can be dissected into specific regions if desired. Store at -80°C until analysis.
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., PBS) to create a brain homogenate.
-
Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio (Kp) as: Kp = Concentration in brain (ng/g) / Concentration in plasma (ng/mL)
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell)
Objective: To determine the apparent permeability (Papp) of this compound across a brain endothelial cell monolayer.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
-
Lucifer yellow (as a paracellular marker)
-
LC-MS/MS system or a suitable detection method
Procedure:
-
Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >100 Ω·cm²).
-
Permeability Assay: a. Wash the cell monolayers with pre-warmed assay buffer. b. Add the assay buffer containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber. c. Add fresh assay buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver chamber and replace it with fresh assay buffer.
-
Sample Analysis: a. Analyze the concentration of this compound in the collected samples by LC-MS/MS. b. Measure the fluorescence of Lucifer yellow to determine its permeability and confirm monolayer integrity.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer (µg/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (µg/mL)
-
Data Presentation
The following tables provide a template for summarizing key data related to this compound CNS delivery. Note: The values presented are hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.
Table 1: Physicochemical Properties of a CNS-Penetrant P2X7 Antagonist (Example)
| Property | Target Value | Significance for CNS Delivery |
| Molecular Weight | < 450 Da | Smaller molecules generally have better passive diffusion across the BBB. |
| cLogP | 1 - 3 | Optimal lipophilicity to balance aqueous solubility and membrane permeability. |
| Polar Surface Area (PSA) | < 90 Ų | Lower PSA is associated with increased BBB penetration. |
| Hydrogen Bond Donors | ≤ 3 | Fewer hydrogen bonds facilitate crossing the lipid-rich BBB. |
| pKa (for bases) | 7.5 - 10.5 | A basic pKa can aid in lysosomal trapping within brain cells. |
Table 2: In Vitro and In Vivo CNS Delivery Profile of a P2X7 Antagonist (Example)
| Parameter | Value | Interpretation |
| In Vitro | ||
| Papp (A→B) in hCMEC/D3 | 5.0 x 10⁻⁶ cm/s | Moderate to good passive permeability. |
| Efflux Ratio (MDCK-MDR1) | 1.5 | Not a significant substrate of P-glycoprotein. |
| Plasma Protein Binding (rat) | 95% | High plasma protein binding, only the unbound fraction is available to cross the BBB. |
| In Vivo (Rat) | ||
| Brain-to-Plasma Ratio (Kp) at 2h | 0.8 | Indicates good overall brain penetration. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.5 | Suggests that the unbound concentration in the brain is half that of the unbound concentration in plasma. |
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of P2X7 receptor activation leading to neuroinflammation.
Experimental Workflow
Caption: Logical workflow for the preclinical assessment of this compound CNS delivery.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low in vivo brain concentrations of this compound.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of P2X7 receptor ameliorates transient global cerebral ischemia/reperfusion injury via modulating inflammatory responses in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 5. Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for brain-targeting liposomal delivery of small hydrophobic molecules in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Role of blood-brain barrier P-glycoprotein in limiting brain accumulation and sedative side-effects of asimadoline, a peripherally acting analgaesic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. P-Glycoprotein attenuates brain uptake of substrates after nasal instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Factors affecting the stability of drugs and their metabolites in biological matrices [ouci.dntb.gov.ua]
- 16. Application of confidence intervals to bioanalytical method validation--drug stability in biological matrix testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. P-glycoprotein Inhibition Increases the Brain Distribution and Antidepressant-Like Activity of Escitalopram in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic P-glycoprotein inhibition increases the brain concentration of escitalopram: potential implications for treating depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of AZ12559322 as a Selective P2X7 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X7 receptor antagonist AZ12559322 with other widely used selective P2X7 antagonists: A-438079, A-740003, and JNJ-47965567. The information presented is based on available experimental data to assist researchers in evaluating these compounds for their studies.
Executive Summary
The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and chronic pain. Consequently, the development of potent and selective P2X7 antagonists is of great interest. This guide focuses on the validation of this compound, a novel P2X7 antagonist, in comparison to established tool compounds. While direct head-to-head comparative studies including this compound are limited, this guide compiles available in vitro potency data and outlines the standard experimental protocols used for the validation of such compounds.
Data Presentation: Comparative Potency of P2X7 Antagonists
The following tables summarize the in vitro potency of this compound and its comparators against human and rat P2X7 receptors. It is important to note that the data for this compound is often reported under the identifier AZ10606120, a closely related compound. The presented values are gathered from various studies and may not be directly comparable due to different experimental conditions.
Table 1: Antagonist Potency at Human P2X7 Receptor
| Compound | Assay Type | Potency (IC₅₀ / pKi) |
| This compound (as AZ10606120) | Not specified | ~10 nM (IC₅₀) |
| A-438079 | Calcium Influx | 130 nM (IC₅₀) |
| A-740003 | Calcium Influx | 40 nM (IC₅₀) |
| JNJ-47965567 | Radioligand Binding | 7.9 (pKi) |
Table 2: Antagonist Potency at Rat P2X7 Receptor
| Compound | Assay Type | Potency (IC₅₀ / pKi) |
| This compound (as AZ10606120) | Not specified | Not widely reported |
| A-438079 | Calcium Influx | ~10-fold more potent than at human P2X7 |
| A-740003 | Calcium Influx | 18 nM (IC₅₀)[1][2] |
| JNJ-47965567 | Radioligand Binding | 8.7 (pKi) |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of P2X7 antagonists. Below are outlines of key in vitro assays.
Calcium Influx Assay
This assay measures the antagonist's ability to inhibit the influx of calcium through the P2X7 ion channel upon agonist stimulation.
-
Cell Culture: HEK293 cells stably expressing the human or rat P2X7 receptor are cultured in DMEM supplemented with 10% FBS and selection antibiotics. Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS). A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is then loaded into the cells by incubation at 37°C for 45-60 minutes in the dark.
-
Antagonist Incubation: After washing to remove excess dye, cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) or a vehicle control for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of a P2X7 agonist, typically ATP or the more potent BzATP. The change in fluorescence, indicative of intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The inhibition of the agonist-induced calcium influx by the antagonist is calculated, and IC₅₀ values are determined by fitting the data to a concentration-response curve.
Yo-Pro-1 Dye Uptake Assay
Prolonged activation of the P2X7 receptor leads to the formation of a large pore permeable to larger molecules. This assay measures the antagonist's ability to block the uptake of the fluorescent dye Yo-Pro-1.
-
Cell Preparation: Cells expressing the P2X7 receptor (e.g., HEK293-P2X7 or macrophage cell lines like J774) are seeded in a 96-well plate.
-
Antagonist and Dye Incubation: Cells are pre-incubated with the antagonist for a specified period. Yo-Pro-1 dye is then added to the wells.
-
Agonist Stimulation: A P2X7 agonist (e.g., ATP or BzATP) is added to stimulate pore formation.
-
Fluorescence Measurement: The plate is incubated in the dark at room temperature, and the fluorescence of Yo-Pro-1 (which increases upon binding to intracellular nucleic acids) is measured using a fluorescence plate reader.
-
Data Analysis: The reduction in Yo-Pro-1 uptake in the presence of the antagonist is used to determine its inhibitory potency (IC₅₀).
IL-1β Release Assay
A key downstream consequence of P2X7 activation in immune cells is the processing and release of the pro-inflammatory cytokine IL-1β. This assay quantifies the antagonist's ability to inhibit this process.
-
Cell Culture and Priming: Monocytic cell lines (e.g., THP-1) or primary monocytes are cultured. To induce the expression of pro-IL-1β, cells are primed with lipopolysaccharide (LPS) for several hours.
-
Antagonist Treatment: The primed cells are pre-incubated with varying concentrations of the P2X7 antagonist.
-
P2X7 Activation: The cells are then stimulated with a P2X7 agonist (e.g., ATP) for 30-60 minutes to trigger inflammasome activation and IL-1β release.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation to pellet the cells.
-
ELISA: The concentration of IL-1β in the supernatant is quantified using a commercial ELISA kit.
-
Data Analysis: The percentage of inhibition of IL-1β release by the antagonist is calculated, and the IC₅₀ value is determined.
Mandatory Visualizations
P2X7 Receptor Signaling Pathway
References
A Comparative Analysis of AZ11645373 and Other P2X7 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and chronic pain conditions. Its activation on immune cells, particularly microglia and macrophages, triggers a cascade of pro-inflammatory events, including the processing and release of key cytokines like interleukin-1β (IL-1β). Consequently, the development of potent and selective P2X7 receptor antagonists is an area of intense research. While specific public data on AZ12559322 is not available, this guide will focus on a comprehensive comparison of the well-characterized AstraZeneca compound, AZ11645373 , with other notable P2X7 inhibitors.
This guide provides an objective comparison of the efficacy of AZ11645373 against other key P2X7 antagonists such as AZ10606120, A-740003, A-438079, Brilliant Blue G (BBG), and KN-62. The comparison is supported by experimental data on their potency and selectivity across different species and assay formats.
Data Presentation: Potency of P2X7 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for various P2X7 inhibitors against human and rat P2X7 receptors in different functional assays.
Table 1: Inhibitory Potency (IC50/KB in nM) of P2X7 Antagonists on Human Receptors
| Inhibitor | Calcium Influx | YO-PRO-1 Uptake | IL-1β Release | Reference |
| AZ11645373 | 15 | 5-20 | 90-92 | [1] |
| AZ10606120 | ~10 (KD of 1.4) | - | - | [2][3] |
| A-740003 | 40 | 40 | Potent | [4] |
| A-438079 | 140 | 140 | - | [5] |
| Brilliant Blue G | ~10 | - | - | [4] |
| KN-62 | ~10 | Potent | Potent | [1] |
Table 2: Inhibitory Potency (IC50/KB in nM) of P2X7 Antagonists on Rat Receptors
| Inhibitor | Calcium Influx | YO-PRO-1 Uptake | Reference |
| AZ11645373 | >10,000 | >10,000 | [1] |
| AZ10606120 | ~10 (KD of 19) | - | [2][3] |
| A-740003 | 18 | 18 | [4] |
| A-438079 | 14 | 14 | [5] |
| Brilliant Blue G | Potent | Potent | [6] |
| KN-62 | >1,000 | >1,000 | [1] |
Experimental Protocols
The data presented above is derived from key in vitro experiments designed to assess the functional inhibition of the P2X7 receptor. Below are detailed methodologies for these assays.
1. Cell Culture and P2X7 Receptor Expression
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of recombinant human or rat P2X7 receptors. For studying the receptor in a more native environment, human monocytic cell lines like THP-1 are frequently employed.
-
Transfection: HEK293 cells are transfected with plasmids encoding the full-length P2X7 receptor cDNA from the desired species (human, rat, mouse) using standard transfection reagents like Lipofectamine 2000. Stable cell lines expressing the receptor are then selected using an appropriate antibiotic.
-
THP-1 Cell Differentiation: For IL-1β release assays, THP-1 monocytes are often differentiated into a macrophage-like phenotype by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
2. Measurement of Intracellular Calcium ([Ca2+]i) Influx
This assay measures the initial ion channel function of the P2X7 receptor.
-
Fluorescent Dye Loading: Cells expressing the P2X7 receptor are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.
-
Assay Procedure: After washing to remove excess dye, the cells are placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A baseline fluorescence reading is taken before the addition of the P2X7 receptor agonist (e.g., ATP or BzATP).
-
Inhibitor Treatment: The test compounds (P2X7 inhibitors) are pre-incubated with the cells for a specified period (e.g., 15-30 minutes) before the addition of the agonist.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the influx of extracellular calcium. The IC50 value for an inhibitor is calculated by measuring the concentration-dependent reduction in the agonist-induced fluorescence signal.
3. Dye Uptake Assay for Pore Formation
Prolonged activation of the P2X7 receptor leads to the formation of a larger, non-selective pore. This is assessed by the uptake of fluorescent dyes that are normally membrane-impermeant.
-
Fluorescent Dyes: Commonly used dyes include YO-PRO-1, ethidium (B1194527) bromide, or propidium (B1200493) iodide.
-
Assay Procedure: Cells are incubated in a saline solution containing the fluorescent dye. The P2X7 agonist is then added in the presence or absence of the inhibitor.
-
Measurement: The uptake of the dye into the cells is measured over time using a fluorescence plate reader or fluorescence microscopy.
-
Data Analysis: An increase in intracellular fluorescence indicates pore formation. The IC50 is determined from the concentration-response curve of the inhibitor's ability to block agonist-induced dye uptake.
4. Interleukin-1β (IL-1β) Release Assay
This assay measures a key downstream inflammatory consequence of P2X7 receptor activation.
-
Cell Priming: Macrophage-like cells (e.g., differentiated THP-1 cells or primary bone marrow-derived macrophages) are first primed with lipopolysaccharide (LPS) for several hours (e.g., 4 hours). This induces the transcription and translation of pro-IL-1β.
-
Inhibitor and Agonist Treatment: The primed cells are then treated with the P2X7 inhibitor for a short period before being stimulated with a P2X7 agonist (typically ATP) for 30-60 minutes.
-
Sample Collection and Analysis: The cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 value is calculated from the concentration-dependent inhibition of ATP-induced IL-1β release.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: P2X7 receptor signaling cascade and the site of antagonist action.
Experimental Workflow for P2X7 Inhibitor Screening
Caption: A typical workflow for evaluating the efficacy of P2X7 inhibitors.
Logical Comparison of P2X7 Inhibitors
Caption: A logical grouping and key features of selected P2X7 inhibitors.
References
- 1. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZ 10606120 dihydrochloride | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of P2X7 Receptor Antagonists: AZ12559322 (AZ11645373) versus A-740003 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent P2X7 receptor antagonists, AZ12559322 (also known as AZ11645373) and A-740003, in the context of inflammatory pain models. The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation and pain signaling, making it a key target for novel analgesic and anti-inflammatory therapies. This document aims to deliver an objective comparison based on available experimental data, highlighting the compounds' mechanisms of action, in vitro potency, in vivo efficacy, and the critical aspect of species selectivity that influences their preclinical evaluation.
Executive Summary
Both this compound (AZ11645373) and A-740003 are potent antagonists of the P2X7 receptor. A-740003 has demonstrated significant efficacy in rodent models of inflammatory pain, providing a solid preclinical basis for its potential as an analgesic. In contrast, this compound exhibits marked species selectivity, with high potency for the human P2X7 receptor but significantly lower activity on the rat ortholog. This species difference is a crucial consideration for the interpretation of preclinical in vivo data and underscores the importance of target validation across species in drug development. This guide will delve into the available data to provide a nuanced comparison of these two compounds.
Data Presentation: In Vitro and In Vivo Pharmacology
A direct head-to-head in vivo comparison in a single inflammatory pain model is challenging due to the species selectivity of this compound. Therefore, the following tables summarize the available in vitro and in vivo data to facilitate a comprehensive assessment.
Table 1: In Vitro Potency of this compound (AZ11645373) and A-740003 on P2X7 Receptors
| Parameter | This compound (AZ11645373) | A-740003 |
| Target | P2X7 Receptor | P2X7 Receptor |
| Mechanism of Action | Allosteric Antagonist[1] | Competitive Antagonist[2] |
| Human P2X7 IC50 | ~5-20 nM (KB values)[3] | 40 nM[2] |
| Rat P2X7 IC50 | >10,000 nM (>500-fold less effective than on human)[3] | 18 nM[2] |
| Human THP-1 Cells (IL-1β release) IC50 | 90 nM[3] | 156 nM[2] |
Table 2: In Vivo Efficacy of A-740003 in Rat Models of Inflammatory Pain
| Inflammatory Pain Model | Animal Species | Administration Route | Key Findings | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Intraperitoneal (i.p.) | Dose-dependent reduction in thermal hyperalgesia.[2] | Honore et al., 2006 |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Intraperitoneal (i.p.) | Effectively reduced thermal hyperalgesia.[2] | Honore et al., 2006 |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
In Vitro P2X7 Receptor Antagonism Assays
1. Cell Lines:
-
Human Embryonic Kidney (HEK293) cells stably expressing either human or rat P2X7 receptors.
-
Human monocytic cell line (THP-1) for IL-1β release assays.
2. Measurement of Intracellular Calcium ([Ca²⁺]i):
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured.
-
The P2X7 receptor agonist (e.g., BzATP) is added in the presence or absence of the antagonist (this compound or A-740003).
-
Changes in fluorescence, indicative of [Ca²⁺]i, are monitored using a fluorescence plate reader.
-
IC50 values are calculated from the concentration-response curves.
3. Interleukin-1β (IL-1β) Release Assay:
-
THP-1 cells are differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Cells are primed with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Cells are pre-incubated with varying concentrations of the antagonist.
-
The P2X7 receptor is activated with ATP or BzATP.
-
The supernatant is collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are determined from the inhibition curves.[2][3]
In Vivo Inflammatory Pain Models (A-740003)
1. Animals:
-
Male Sprague-Dawley rats are commonly used.
2. Carrageenan-Induced Inflammatory Pain:
-
A 1% solution of carrageenan in saline is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
A-740003 or vehicle is administered intraperitoneally at various doses.
-
Thermal hyperalgesia is assessed using the Hargreaves plantar test, which measures the latency of paw withdrawal from a radiant heat source. A longer withdrawal latency indicates an analgesic effect.
3. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:
-
CFA, an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil, is injected into the plantar surface of one hind paw to induce a more persistent inflammatory response.
-
Drug administration and pain assessment are performed as described for the carrageenan model, typically over a longer time course.
Discussion and Comparison
The primary distinction between this compound and A-740003 lies in their species selectivity. This compound is a highly potent antagonist of the human P2X7 receptor but exhibits markedly reduced potency at the rat receptor.[3] This makes it an excellent tool for in vitro studies using human cells and for potential therapeutic applications in humans. However, its use in traditional rodent models of inflammatory pain is not informative for predicting clinical efficacy against inflammation, as any lack of effect could be attributed to poor target engagement in these species.
In contrast, A-740003 demonstrates potent antagonism at both human and rat P2X7 receptors, making it a suitable compound for preclinical in vivo validation in rat models.[2] The significant anti-hyperalgesic effects of A-740003 in both the carrageenan and CFA models of inflammatory pain in rats provide strong evidence for the role of P2X7 receptor blockade in mitigating inflammatory pain.
For researchers, the choice between these two compounds depends on the experimental context. For in vitro investigations of P2X7 receptor signaling in human cells, this compound offers high potency and selectivity. For in vivo studies aimed at demonstrating the analgesic potential of P2X7 receptor antagonism in established inflammatory pain models, A-740003 is a well-validated tool.
Conclusion
This compound and A-740003 are both valuable pharmacological tools for studying the role of the P2X7 receptor in inflammatory pain. A-740003 has a proven track record of in vivo efficacy in rodent models, directly implicating the P2X7 receptor in inflammatory pain pathways. The significant species selectivity of this compound, while limiting its utility in standard rat models, highlights its potential for human-centric research and therapeutic development. Future preclinical evaluation of this compound in inflammatory pain would likely require the use of humanized animal models expressing the human P2X7 receptor to accurately predict its clinical potential. This comparison underscores the critical importance of considering species-specific pharmacology in the drug discovery and development process for P2X7 receptor antagonists.
References
Comparative Analysis of AZ11645373 Cross-Reactivity with P2X Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of AZ11645373, a potent antagonist of the human P2X7 receptor, against other P2X receptor subtypes. The data presented herein is crucial for evaluating its selectivity and potential off-target effects in preclinical and clinical research.
Introduction to P2X Receptors and the Importance of Subtype Selectivity
P2X receptors are ATP-gated ion channels that play a critical role in a variety of physiological processes, including neurotransmission, inflammation, and pain signaling.[1][2][3] The P2X family consists of seven distinct subunits (P2X1-7) that can form homomeric or heteromeric channels, each with unique pharmacological and biophysical properties.[1][4][5] The diverse roles of these subtypes underscore the necessity for developing subtype-selective antagonists to minimize off-target effects and enhance therapeutic efficacy. The development of such selective ligands has been challenging, with many compounds exhibiting activity across multiple P2X subtypes.[6]
AZ11645373 has been identified as a highly selective and potent antagonist of the human P2X7 receptor, a key player in inflammatory responses.[7] This guide will objectively compare its activity across various human and rat P2X receptor subtypes, supported by experimental data.
Quantitative Comparison of AZ11645373 Activity Across P2X Receptor Subtypes
The following table summarizes the inhibitory activity of AZ11645373 on different P2X receptor subtypes, providing a clear overview of its selectivity profile.
| Receptor Subtype | Species | Assay Type | Agonist | AZ11645373 Activity (IC₅₀/K₉) | Fold Selectivity vs. hP2X7 | Reference |
| P2X7 | Human | YO-PRO-1 Uptake (THP-1 cells) | BzATP | IC₅₀ = 90 nM | - | [7] |
| P2X7 | Human | Calcium Influx (HEK cells) | BzATP | K₉ = 5 nM | - | [7] |
| P2X7 | Human | Membrane Current (HEK cells) | BzATP | K₉ = 20 nM | - | [7] |
| P2X1 | Human | Membrane Current (HEK cells) | α,β-meATP | No significant inhibition up to 10 µM | >111-fold | [7] |
| P2X2 | Rat | Membrane Current (HEK cells) | ATP | No significant inhibition up to 10 µM | >111-fold | [7] |
| P2X3 | Human | Membrane Current (HEK cells) | α,β-meATP | No significant inhibition up to 10 µM | >111-fold | [7] |
| P2X2/3 | Rat | Membrane Current (HEK cells) | α,β-meATP | No significant inhibition up to 10 µM | >111-fold | [7] |
| P2X4 | Human | Membrane Current (HEK cells) | ATP | No significant inhibition up to 10 µM | >111-fold | [7] |
| P2X5 | Human | Membrane Current (HEK cells) | ATP | No significant inhibition up to 10 µM | >111-fold | [7] |
| P2X7 | Rat | Membrane Current (HEK cells) | BzATP | >50% inhibition at 10 µM | >500-fold less effective than at hP2X7 | [7] |
Key Findings:
-
AZ11645373 demonstrates high potency against the human P2X7 receptor, with IC₅₀ and K₉ values in the low nanomolar range.[7]
-
The compound shows exceptional selectivity, with no significant antagonist activity observed at other human P2X receptor subtypes (P2X1, P2X3, P2X4, and P2X5) or the rat P2X2 and P2X2/3 receptors at concentrations up to 10 µM.[7]
-
Interestingly, AZ11645373 is significantly less effective at the rat P2X7 receptor, highlighting species-specific differences in its binding or mechanism of action.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to determine the cross-reactivity of AZ11645373.
Cell Culture and Receptor Expression
-
HEK293 Cells: Human embryonic kidney (HEK293) cells were cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. For heterologous expression, cells were transiently transfected with plasmids encoding the specific human or rat P2X receptor subtypes using standard transfection reagents.
-
THP-1 Cells: Human monocytic (THP-1) cells, which endogenously express the P2X7 receptor, were cultured in RPMI-1640 medium supplemented with fetal bovine serum. For experiments involving IL-1β release, cells were often primed with lipopolysaccharide (LPS).
Electrophysiological Recordings (Membrane Current Assays)
-
Method: Whole-cell patch-clamp recordings were performed on HEK293 cells expressing the P2X receptor subtype of interest.
-
Procedure:
-
Cells were voltage-clamped at a holding potential of -60 mV.
-
The respective agonist (ATP or α,β-methylene ATP) was applied to elicit an inward current.
-
AZ11645373 was pre-applied at various concentrations before the co-application with the agonist to determine its inhibitory effect.
-
The peak current amplitude in the presence of the antagonist was compared to the control response to calculate the percentage of inhibition.
-
Calcium Influx Assays
-
Method: Intracellular calcium levels were measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Procedure:
-
HEK293 cells expressing the P2X receptor were loaded with the calcium indicator dye.
-
Baseline fluorescence was recorded.
-
The agonist (e.g., BzATP for P2X7) was added to stimulate calcium influx, leading to an increase in fluorescence.
-
To test for antagonism, cells were pre-incubated with AZ11645373 before the addition of the agonist.
-
The change in fluorescence intensity was measured using a fluorescence plate reader or microscope.
-
YO-PRO-1 Uptake Assay (Pore Formation)
-
Method: This assay measures the uptake of the fluorescent dye YO-PRO-1, which enters the cell through the large pore formed upon sustained activation of the P2X7 receptor.
-
Procedure:
-
THP-1 cells were incubated in a low-divalent cation solution.
-
YO-PRO-1 dye was added to the cell suspension.
-
The P2X7 receptor was activated with an agonist like BzATP.
-
AZ11645373 was added at varying concentrations to assess its inhibitory effect on dye uptake.
-
The increase in fluorescence due to YO-PRO-1 uptake was measured over time.
-
Signaling Pathways and Experimental Workflow
P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels.[8][9] Upon binding of extracellular ATP, the channel opens, allowing the influx of cations such as Na⁺ and Ca²⁺ and the efflux of K⁺.[9] This leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades.
Caption: General signaling pathway of P2X receptors.
Experimental Workflow for Determining Antagonist Selectivity
The following diagram illustrates the general workflow for assessing the selectivity of a compound like AZ11645373 against a panel of P2X receptor subtypes.
Caption: Workflow for P2X receptor antagonist selectivity profiling.
Conclusion
The available experimental data strongly supports that AZ11645373 is a highly potent and selective antagonist for the human P2X7 receptor. Its lack of significant activity at other P2X subtypes tested makes it a valuable pharmacological tool for investigating the specific roles of the P2X7 receptor in health and disease. The pronounced species difference in its activity highlights the importance of using human-based systems when studying its effects. Researchers and drug development professionals should consider this high degree of selectivity when designing experiments and interpreting results.
References
- 1. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATP-Gated P2X Receptor Channels: Molecular Insights into Functional Roles | Annual Reviews [annualreviews.org]
- 3. P2X receptors: dawn of the post-structure era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists and antagonists acting at P2X receptors: selectivity profiles and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
validating the in vivo efficacy of AZ12559322 in a preclinical model
Following a comprehensive search for publicly available information, no specific preclinical efficacy data, experimental protocols, or established signaling pathways for a compound designated "AZ12559322" could be identified. This suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in scientific literature or public forums, or potentially a misidentified codename.
As a result, the creation of a detailed comparison guide, including quantitative data tables, experimental methodologies, and signaling pathway diagrams as requested, is not feasible at this time. The core requirements of data presentation and experimental protocol provision cannot be met without access to primary research findings.
For researchers, scientists, and drug development professionals seeking information on novel therapeutics, access to published preclinical and clinical studies is essential for evaluation and comparison. Such data is typically disseminated through peer-reviewed journals, scientific conferences, and company publications. In the absence of such disclosures for this compound, any comparative analysis would be purely speculative and would not meet the standards of scientific rigor.
It is recommended to monitor scientific databases, patent filings, and publications from relevant pharmaceutical companies for any future disclosure of data related to "this compound". Should information become publicly available, a thorough analysis and comparison guide could then be constructed.
Validating the Molecular Target of AZ12559322: A Comparative Guide Utilizing Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZ12559322, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with alternative compounds. It outlines a detailed experimental framework using knockout (KO) models to definitively confirm its molecular target and presents supporting data for comparative analysis.
Introduction to this compound and Target Validation
This compound has been identified as a potent and selective positive allosteric modulator of mGluR2, a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission.[1][2][3][4] Allosteric modulators offer a promising therapeutic approach by fine-tuning receptor activity in the presence of the endogenous ligand, glutamate. To rigorously validate that the observed pharmacological effects of this compound are indeed mediated by mGluR2, the use of knockout animal models is the gold standard. By comparing the response to this compound in wild-type animals versus those lacking the mGluR2 receptor, researchers can unequivocally attribute the compound's activity to its intended target.
While direct knockout validation studies for this compound are not yet published, this guide presents a robust experimental plan based on established methodologies for other mGluR2 PAMs, such as JNJ-40411813.
Comparative Analysis of mGluR2 Positive Allosteric Modulators
The following table summarizes the key characteristics of this compound and a selection of alternative mGluR2 PAMs, providing a basis for compound selection and experimental design.
| Compound | Binding Affinity (Ki) | Potency (EC50) | Selectivity | Knockout Validation | Key References |
| This compound | 1.31 nM | ~4.7 nM (IC50) | High selectivity over other mGluR subtypes | Not yet published | [1][3][4] |
| JNJ-40411813 | 68 nM (IC50 vs. [3H]JNJ-40068782) | 147 nM | High selectivity | Yes, effects absent in mGluR2 KO mice | |
| AZD8529 | 16 nM | 195 nM | Weak activity at mGluR5 and mGluR8 at high concentrations | Not explicitly stated in search results | |
| LY487379 | Not specified | Not specified | Prototypical mGluR2 PAM | Implied in studies differentiating mGluR2 and mGluR3 effects | |
| BINA | Not specified | Not specified | Selective mGluR2 PAM | Implied in studies differentiating mGluR2 and mGluR3 effects |
Experimental Protocols for Target Validation Using mGluR2 Knockout Models
This section outlines a comprehensive, albeit prospective, experimental plan to validate the molecular target of this compound using mGluR2 knockout mice.
In Vitro Target Engagement in Knockout Tissue
Objective: To demonstrate that the binding and functional activity of this compound are absent in brain tissue from mGluR2 KO mice.
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from wild-type (WT) and mGluR2 KO mice.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled mGluR2 PAM (e.g., [³H]JNJ-40068782) and increasing concentrations of this compound in both WT and KO tissue homogenates.
-
[³⁵S]GTPγS Binding Assay: Measure the stimulation of [³⁵S]GTPγS binding by this compound in the presence of glutamate in brain sections or membranes from WT and mGluR2 KO mice. This functional assay assesses G-protein activation downstream of receptor engagement.
Expected Outcome: this compound should displace the radioligand and stimulate [³⁵S]GTPγS binding in WT tissue in a concentration-dependent manner. These effects should be absent in tissue from mGluR2 KO mice.
In Vivo Behavioral Phenotyping
Objective: To demonstrate that the behavioral effects of this compound observed in WT mice are absent in mGluR2 KO mice.
Methodology:
-
Animal Subjects: Use age- and sex-matched adult wild-type and mGluR2 knockout mice.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a range of doses.
-
Behavioral Tests: Conduct a battery of behavioral tests relevant to the therapeutic hypotheses for mGluR2 modulation, such as:
-
Locomotor Activity: To assess general activity and potential sedative or stimulant effects.
-
Forced Swim Test or Tail Suspension Test: To evaluate antidepressant-like activity.
-
Elevated Plus Maze or Open Field Test: To assess anxiolytic-like effects.
-
Prepulse Inhibition of Startle: A measure of sensorimotor gating, which is often disrupted in schizophrenia models.
-
Phencyclidine (PCP)- or Amphetamine-Induced Hyperlocomotion: To assess antipsychotic-like potential.
-
Expected Outcome: this compound should produce dose-dependent effects in one or more of these behavioral paradigms in WT mice. These behavioral effects should be significantly attenuated or completely absent in mGluR2 KO mice.
Visualizing the Scientific Rationale
Signaling Pathway of mGluR2
Caption: The signaling cascade of the mGluR2 receptor.
Experimental Workflow for Knockout Validation
Caption: Workflow for validating this compound's target.
Conclusion
The use of mGluR2 knockout models provides the most definitive method for confirming that the pharmacological effects of this compound are mediated through its intended molecular target. The experimental framework outlined in this guide, in conjunction with the comparative data on alternative mGluR2 PAMs, offers a robust strategy for researchers and drug developers to rigorously validate their findings and advance the development of this promising therapeutic agent. The absence of an effect in knockout animals would strongly support the on-target activity of this compound, a critical step in its preclinical and clinical development.
References
- 1. Effect of mGluR2 Positive Allosteric Modulation on Frontostriatal Working Memory Activation in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of Type 2 Metabotropic Glutamate Receptor (mGluR2) Decreases Sensitivity to Cocaine Reward in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of MGLUR2 and MGLUR3 knockout mice to explore in vivo receptor specificity of the MGLUR2/3 selective antagonist LY341495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the PAM of mGluR2, JNJ-46356479, on brain apoptotic protein levels in a mouse model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of P2X7 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic (PK) profiles of several P2X7 receptor antagonists, offering a valuable resource for researchers in the field of inflammation, neuropathic pain, and other related therapeutic areas. The P2X7 receptor, an ATP-gated ion channel, is a promising target for novel therapeutics, and understanding the PK properties of its antagonists is crucial for their development and clinical application. This document summarizes key PK parameters, details relevant experimental methodologies, and visualizes the associated signaling pathway and a typical experimental workflow.
While specific pharmacokinetic data for AZ12559322 was not publicly available, this guide focuses on a well-characterized P2X7 antagonist from AstraZeneca, AZD9056, alongside other notable antagonists: CE-224535, A-740003, and JNJ-54175446.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected P2X7 receptor antagonists, providing a basis for comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | AZD9056 | CE-224535 | A-740003 | JNJ-54175446 |
| Route of Administration | Oral | Oral | Intraperitoneal | Oral |
| Bioavailability (F%) | Data not available | Low in rats (2.6%), adequate in dogs (59%) and monkeys (22%)[1] | Data not available | Food increases bioavailability[2][3] |
| Peak Plasma Concentration (Cmax) | Dose-dependent | 0.21 μg/mL (0.44 μM) in rats at 5 mg/kg[1] | Data not available | 1475 ± 163 ng/mL (600 mg, fed) in humans[2][3] |
| Time to Peak (Tmax) | Data not available | Data not available | Data not available | Data not available |
| Half-life (t1/2) | Data not available | 2.4 h in rats[1] | Data not available | Data not available |
| Volume of Distribution (Vdss) | Data not available | 7.6 L/kg in rats[1] | Data not available | Data not available |
| Clearance (CLp) | Data not available | 11 mL/min/kg in rats[1] | Data not available | Data not available |
| Brain Penetration | Data not available | Not known to penetrate the CNS[4] | Marginal uptake in healthy rat brain[5] | CNS-penetrant; unbound plasma and CSF Cmax are comparable[2][6] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments typically cited in the preclinical and clinical evaluation of small molecule P2X7 antagonists.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a P2X7 antagonist in rats.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
A acclimatization period of at least 3-5 days is required before the study.
2. Compound Administration:
-
Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus dose via the tail vein. This route serves as a reference for determining absolute bioavailability.
-
Oral (PO) Administration: The compound is formulated as a solution or suspension and administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the antagonist are quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method must be sensitive, specific, accurate, and precise over the expected concentration range.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models.
-
Key parameters calculated include: Cmax, Tmax, area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Ex Vivo IL-1β Release Assay
This pharmacodynamic assay is often used to assess the in vivo target engagement of P2X7 antagonists.
1. Blood Collection:
-
Whole blood is collected from treated and vehicle control animals at various time points after compound administration.
2. Stimulation:
-
Aliquots of whole blood are stimulated ex vivo with lipopolysaccharide (LPS) to prime the inflammasome, followed by the P2X7 receptor agonist BzATP.
3. Cytokine Measurement:
-
Plasma is isolated, and the concentration of interleukin-1β (IL-1β) is measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The inhibition of BzATP-induced IL-1β release in the blood from treated animals compared to vehicle-treated animals indicates the degree of P2X7 receptor antagonism.
Visualizations
P2X7 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the P2X7 receptor.
Experimental Workflow for In Vivo Pharmacokinetic Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-54175446, a brain permeable P2X7 antagonist, in a randomised single-ascending dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and initial preclinical evaluation of the P2X7 receptor antagonist [¹¹C]A-740003 as a novel tracer of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
Absence of specific data for AZ12559322 necessitates a focus on general best practices for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals are advised to treat unknown substances with caution and adhere to established safety protocols. The following guide provides a comprehensive framework for the safe handling and disposal of a hypothetical chemical compound, reflecting industry-standard procedures.
Core Safety and Disposal Information
Proper disposal of any chemical agent is contingent on a thorough understanding of its properties and associated hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a general protocol for a hypothetical hazardous chemical is summarized below. This information is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection/face protection. In case of inadequate ventilation, wear respiratory protection. | [1] |
| Skin Contact | If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. | [1] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1] |
| Inhalation | If inhaled and breathing is difficult, remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center/doctor. | [1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | [1] |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
General Protocol for Neutralization and Disposal of a Corrosive Chemical Waste
The following is a generalized procedure for the neutralization of a corrosive chemical waste. This protocol should only be performed by trained personnel in a controlled laboratory setting.
Objective: To neutralize a corrosive chemical waste to a pH between 5.5 and 9.5 before disposal.[2]
Materials:
-
Corrosive chemical waste
-
Neutralizing agent (e.g., sodium bicarbonate for acids, dilute hydrochloric acid for bases)
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (lab coat, safety goggles, face shield, chemical-resistant gloves)
-
Fume hood
-
Secondary containment (e.g., a larger beaker or tub)
-
Stirring rod
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Preparation: Don all required PPE. Perform the entire procedure within a certified fume hood. Place the container of corrosive waste in a cooling bath within a secondary containment vessel.[2]
-
Dilution: Slowly and cautiously dilute the corrosive waste with water to manage the reaction temperature.
-
Neutralization: While continuously stirring, slowly add the appropriate neutralizing agent. For acidic waste, add a weak base like sodium bicarbonate. For basic waste, add a weak acid like dilute hydrochloric acid. Add the neutralizer in small increments to control the reaction and heat generation.[2]
-
pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the neutralizing agent until the pH of the solution is stable within the target range of 5.5 to 9.5.[2]
-
Disposal: Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water (e.g., 20 parts water).[2] However, always confirm with your institution's specific guidelines and local regulations before disposing of any chemical waste down the drain.
-
Decontamination: Thoroughly clean all equipment used in the neutralization process. Dispose of any contaminated materials as hazardous waste.
Chemical Waste Disposal Decision Workflow
The following diagram illustrates a typical decision-making process for the disposal of chemical waste in a laboratory setting.
Caption: A flowchart illustrating the decision-making process for proper chemical waste disposal in a laboratory.
References
Essential Safety and Handling Protocols for Chemical Compound AZ12559322
This guide provides crucial safety and logistical information for the handling and disposal of the chemical compound AZ12559322. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document outlines a comprehensive set of standard operating procedures based on best practices for handling potentially hazardous research chemicals. Researchers, scientists, and drug development professionals should treat this compound with caution and adhere to the following guidelines to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields are mandatory at all times in the laboratory. When handling liquid formulations or when there is a splash hazard, chemical splash goggles and a face shield must be worn.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately after known contact with the compound.[1][2] |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. For larger quantities or when there is a significant risk of splash, a chemically resistant apron should be worn over the lab coat.[2] |
| Respiratory Protection | All handling of powdered this compound that may generate dust, or any procedure that could produce aerosols or vapors, must be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be used.[1][2][3] |
Handling and Operational Plan
Safe handling of this compound is critical to prevent accidental exposure and contamination. The following step-by-step procedures must be followed.
2.1. Engineering Controls:
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2.2. Procedural Workflow:
A logical workflow for handling this compound is essential for maintaining a safe laboratory environment.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation during cleanup and wear appropriate PPE.[2] |
Storage and Disposal
Proper storage and disposal are necessary to prevent accidents and environmental contamination.
4.1. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be secured and accessible only to authorized personnel.
4.2. Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, must be considered hazardous waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for hazardous waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[1]
The following diagram illustrates the decision-making process for waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
